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  • Product: 5-Bromo-1H-imidazole-2-carbonitrile
  • CAS: 120118-03-8

Core Science & Biosynthesis

Exploratory

Spectroscopic Data of 5-Bromo-1H-imidazole-2-carbonitrile: A Predictive and Methodological Guide

Abstract 5-Bromo-1H-imidazole-2-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Comprehensive structural elucidation is paramount for its effective utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-1H-imidazole-2-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Comprehensive structural elucidation is paramount for its effective utilization. This technical guide provides a detailed predictive analysis of its spectroscopic characteristics, addressing a notable gap in currently available experimental data. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside comparative data from analogous structures, this document serves as a robust methodological and interpretive resource for researchers, scientists, and drug development professionals. It outlines not only the predicted spectral data but also the causality behind these predictions and the experimental protocols required for their empirical validation.

Introduction: The Imperative for Spectroscopic Characterization

The bioisosteric replacement of a carboxylic acid or carboxamide with a nitrile group is a common strategy in drug design, and the imidazole scaffold is a well-established pharmacophore. The combination of these features in 5-Bromo-1H-imidazole-2-carbonitrile marks it as a compound of significant interest. However, a thorough review of the scientific literature reveals a conspicuous absence of published experimental spectroscopic data for this specific molecule.

This guide is formulated to bridge this gap. As a Senior Application Scientist, the approach taken herein is twofold: first, to establish a detailed, predicted spectroscopic profile for 5-Bromo-1H-imidazole-2-carbonitrile based on foundational principles and data from structurally related compounds; and second, to provide robust, field-proven experimental protocols that constitute a self-validating system for any future empirical analysis. The objective is to equip researchers with a comprehensive framework for the identification, characterization, and quality control of this promising chemical entity.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering scheme is essential for unambiguous spectral assignment. The structure of 5-Bromo-1H-imidazole-2-carbonitrile is presented below with the IUPAC-recommended numbering.

Figure 1: Molecular structure and atom numbering for 5-Bromo-1H-imidazole-2-carbonitrile.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. For 5-Bromo-1H-imidazole-2-carbonitrile, we expect to observe signals for the N-H proton of the imidazole ring and the C-H proton at the C4 position.

Predicted ¹H NMR Data

The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, as well as the aromaticity of the imidazole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H47.8 - 8.2Singlet (s)Deshielded due to the adjacent electron-withdrawing bromine atom and the overall aromatic system.
N1-H12.0 - 14.0Broad Singlet (br s)Typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its position is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆).

Causality and Interpretation

The imidazole ring possesses a single proton directly attached to a carbon (H4). Its chemical shift is anticipated to be in the downfield region (7.8 - 8.2 ppm). This is a consequence of two primary factors: the inherent aromaticity of the imidazole ring which deshields the proton, and the strong electron-withdrawing inductive effect of the adjacent bromine atom at C5. In similar brominated imidazole systems, the lone ring proton typically resonates in this region.

The N1-H proton is expected to be significantly downfield (12.0 - 14.0 ppm), a characteristic feature of N-H protons in nitrogen-containing aromatic heterocycles.[1] The signal is often broad due to rapid chemical exchange with trace amounts of water in the solvent or intermolecular proton exchange, as well as quadrupolar relaxation effects from the nitrogen-14 nucleus.

Experimental Protocol: A Self-Validating System

Objective: To acquire a high-resolution ¹H NMR spectrum to confirm the proton environments of 5-Bromo-1H-imidazole-2-carbonitrile.

Apparatus & Reagents:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve a wide range of compounds and for observing exchangeable protons)

  • Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)

  • The sample (5-10 mg)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of TMS.

  • Homogenization: Cap the tube and invert it several times to ensure a homogeneous solution.

  • Spectrometer Setup: Insert the sample into the spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons and analyze the chemical shifts and multiplicities.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy is indispensable for mapping the carbon skeleton of a molecule. For 5-Bromo-1H-imidazole-2-carbonitrile, we expect to see signals for the four carbon atoms of the molecule.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2125 - 135Attached to two nitrogen atoms and the electron-withdrawing nitrile group.
C4120 - 130Aromatic C-H carbon, influenced by the adjacent bromine.
C5105 - 115Carbon bearing the bromine atom; significant upfield shift due to the heavy atom effect of bromine.
C6 (Nitrile Carbon)110 - 120Characteristic chemical shift for a nitrile carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆).

Causality and Interpretation

The chemical shifts of the imidazole ring carbons are determined by their hybridization and the electronic effects of the substituents.

  • C2: This carbon is bonded to two electronegative nitrogen atoms and the electron-withdrawing cyano group, leading to a predicted downfield shift in the 125-135 ppm range.

  • C4: As an aromatic C-H carbon, its resonance is expected in the typical aromatic region, around 120-130 ppm.

  • C5: The carbon directly attached to the bromine atom (C5) is expected to be shifted upfield to the 105-115 ppm region. This is a well-documented "heavy atom effect" where the large electron cloud of bromine induces shielding.

  • C6 (Nitrile Carbon): The carbon of the nitrile group (C≡N) typically resonates in the 110-120 ppm range, which is a highly characteristic and reliable diagnostic peak.

It is important to note that fast tautomerization between the N1-H and N3-H positions in imidazole derivatives can sometimes lead to peak broadening or the absence of certain carbon signals in solution-state NMR.[2]

Experimental Protocol

The protocol is similar to that for ¹H NMR, with the following key differences:

  • Sample Concentration: A higher concentration of the sample (20-50 mg) is generally required due to the low natural abundance of the ¹³C isotope.

  • Acquisition Parameters: A proton-decoupled pulse sequence is standard to produce a spectrum of singlets, simplifying interpretation. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (imidazole)3100 - 3400Medium, BroadStretching
C-H (aromatic)3000 - 3100MediumStretching
C≡N (nitrile)2220 - 2260Strong, SharpStretching
C=N (imidazole ring)1580 - 1650MediumStretching
Imidazole Ring1400 - 1500Medium-StrongRing Vibrations
C-Br500 - 600Medium-StrongStretching

Table 3: Predicted Infrared (IR) Spectroscopic Data.

Causality and Interpretation

The IR spectrum of 5-Bromo-1H-imidazole-2-carbonitrile is expected to be dominated by a few key absorptions:

  • A strong and sharp peak around 2220-2260 cm⁻¹ is the most diagnostic signal, corresponding to the C≡N stretching vibration of the nitrile group. Its position and sharpness are highly characteristic.

  • A broad absorption in the 3100-3400 cm⁻¹ region is anticipated for the N-H stretching of the imidazole ring.[3] The broadening is due to hydrogen bonding.

  • The C=N and other imidazole ring stretching vibrations are expected to appear in the fingerprint region between 1400-1650 cm⁻¹ .[1]

  • A band corresponding to the C-Br stretch is expected at a lower frequency, typically in the 500-600 cm⁻¹ range.

Experimental Protocol

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Mix sample with KBr powder B Grind to fine powder A->B C Press into a transparent pellet B->C D Acquire background spectrum C->D E Acquire sample spectrum (4000-400 cm⁻¹) D->E F Identify characteristic absorption bands E->F G Correlate bands to functional groups F->G

Figure 2: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

Objective: To identify the functional groups of 5-Bromo-1H-imidazole-2-carbonitrile.

Apparatus & Reagents:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Potassium Bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • The sample (1-2 mg)

Procedure:

  • Sample Preparation (KBr Pellet): Mix 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly to a fine, uniform powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the predicted vibrational modes of the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data

The molecular formula of 5-Bromo-1H-imidazole-2-carbonitrile is C₄H₂BrN₃. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Ion Predicted m/z Notes
[M]⁺182.9/184.9Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine.
[M-HCN]⁺155.9/157.9Loss of hydrogen cyanide from the imidazole ring.
[M-Br]⁺104.0Loss of the bromine radical.
[C₃HN₂]⁺65.0A potential smaller fragment from ring cleavage.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization).

Plausible Fragmentation Pathway

Upon electron ionization, the molecule will form a radical cation [M]⁺. This ion can then undergo fragmentation through several pathways to produce more stable daughter ions.

G M [C₄H₂BrN₃]⁺˙ m/z = 182.9/184.9 F1 [C₃H₂BrN₂]⁺ m/z = 155.9/157.9 M->F1 - CN F2 [C₄H₂N₃]⁺ m/z = 104.0 M->F2 - Br˙ F3 [C₃HN₂]⁺ m/z = 65.0 F2->F3 - HCN

Figure 3: A plausible fragmentation pathway for 5-Bromo-1H-imidazole-2-carbonitrile under EI-MS.

The initial fragmentation is likely to involve the loss of a stable neutral molecule or a radical. The loss of the bromine radical to form an ion at m/z 104 is a highly probable pathway. Another common fragmentation for nitrogen heterocycles is the loss of HCN, leading to an ion at m/z 155.9/157.9.

Experimental Protocol

Objective: To determine the molecular weight and fragmentation pattern of 5-Bromo-1H-imidazole-2-carbonitrile.

Apparatus:

  • Mass Spectrometer (e.g., with Electron Ionization - EI source and a quadrupole or time-of-flight - TOF analyzer)

  • Direct insertion probe or GC/LC inlet system

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source.

  • Ionization: Ionize the sample using a standard electron energy (typically 70 eV for EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Detection: Detect the ions to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine. Propose fragmentation pathways for the major fragment ions observed in the spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Conclusion

While experimental spectroscopic data for 5-Bromo-1H-imidazole-2-carbonitrile is not yet publicly available, a comprehensive and scientifically grounded prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra has been presented. This guide provides researchers with a detailed set of expected spectral characteristics, the underlying chemical principles, and robust protocols for empirical verification. The predictive data herein serves as a valuable benchmark for the synthesis, purification, and structural confirmation of this compound, thereby facilitating its exploration in drug discovery and materials science.

References

  • BenchChem. (n.d.). Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide.
  • Boyars, A., et al. (2022). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 27(15), 4983. Available at: [Link]

  • El-Metwaly, N. M., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel 2,4,5-trisubstituted imidazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16, 36-42.
  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Foundational

Solubility Profile and Process Engineering Guide: 5-Bromo-1H-imidazole-2-carbonitrile

The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of 5-Bromo-1H-imidazole-2-carbonitrile (CAS: 120118-03-8). This guide is structured for application scient...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of 5-Bromo-1H-imidazole-2-carbonitrile (CAS: 120118-03-8).

This guide is structured for application scientists and process chemists, moving beyond simple data lists to explain the mechanistic reasons for solubility behaviors and providing robust protocols for solvent selection in synthesis and purification.[1][2]

[3]

Executive Technical Summary

Compound: 5-Bromo-1H-imidazole-2-carbonitrile CAS: 120118-03-8 Synonyms: 4-Bromo-2-cyanoimidazole (Tautomer), 2-Cyano-4-bromoimidazole.[3] Molecular Formula: C


H

BrN

Molecular Weight: 171.98 g/mol [1][3][4]

Core Application: This compound serves as a critical electrophilic building block in the synthesis of bioactive heterocycles (e.g., BACE inhibitors, kinase inhibitors).[1][2] Its solubility is governed by the competing effects of the lipophilic bromine atom and the highly electron-withdrawing nitrile group, which significantly acidifies the imidazole N-H proton.

Solubility Verdict:

  • Primary Solvents (High Solubility): Polar aprotic solvents (DMSO, DMF, DMAc).[1][2]

  • Process Solvents (Moderate Solubility): Polar organic ethers and esters (THF, Ethyl Acetate, Acetonitrile).[1][2]

  • Anti-Solvents (Low Solubility): Non-polar hydrocarbons (Hexane, Heptane) and neutral/acidic Water.[1][2]

Physicochemical Framework & Solubility Mechanism[1][2]

To predict and manipulate the solubility of this compound, one must understand the electronic push-pull within the imidazole ring.

Structural Analysis & Tautomerism

The molecule exists in a tautomeric equilibrium between the 4-bromo and 5-bromo forms.[3] In solution, the proton shifts rapidly between N1 and N3.[1][2]

  • The Nitrile Effect: The cyano group at position 2 is electron-withdrawing. This reduces the electron density on the ring nitrogens, drastically lowering the pKa of the N-H proton compared to unsubstituted imidazole (pKa ~14.4).[1][2] The estimated pKa of 5-Bromo-1H-imidazole-2-carbonitrile is approximately 6.0 – 7.5 .

  • Solubility Implication: Because the pKa is near neutral, this compound can be deprotonated easily by weak bases (e.g., Kngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    CO
    
    
    
    , Et
    
    
    N), forming a highly water-soluble anion.[1] However, in its neutral protonated form, it remains lipophilic.[1][2]
Calculated Properties (In Silico)
PropertyValueImplication for Solubility
LogP (Octanol/Water) ~0.8 – 1.1Moderately lipophilic; prefers organic phases over neutral water.[3]
H-Bond Donors 1 (NH)Capable of H-bonding with protic solvents (MeOH, EtOH).[1][2]
H-Bond Acceptors 2 (N, CN)Excellent solubility in DMSO/DMF via dipole interactions.[1][2]
Polar Surface Area (PSA) ~52 Å

Permeable; soluble in medium-polarity solvents like THF.[1]

Solubility Data & Solvent Selection

The following table categorizes solvents based on their utility in specific experimental workflows (Reaction, Extraction, Crystallization).

Table 1: Solubility Profile in Organic Solvents[3]
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO (Dimethyl sulfoxide)High (>100 mg/mL)Reaction Medium: Ideal for Sngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Ar or coupling reactions.[3] Difficult to remove; requires aqueous workup.[1]
DMF (Dimethylformamide)High (>100 mg/mL)Reaction Medium: Standard solvent for alkylation of the imidazole nitrogen.[1][2]
Polar Protic Methanol / Ethanol Good (20–50 mg/mL)Recrystallization: Soluble when hot; less soluble when cold.[1][2] Good for purification.
Esters/Ketones Ethyl Acetate Moderate (10–30 mg/mL)Extraction: The "Go-To" solvent for extracting the neutral compound from aqueous phases.[1][3]
Acetone Good Cleaning/Transfer: Dissolves residues easily but not ideal for high-temp reactions (low BP).[1]
Ethers THF (Tetrahydrofuran)Good Reaction Medium: Useful for reactions requiring lower boiling points than DMF.[1][2]
MTBE Low-Moderate Precipitation: Can be used to crash out the product from more polar solutions.
Chlorinated DCM (Dichloromethane)Moderate Extraction: Good solubilizer, but environmental restrictions often favor Ethyl Acetate.[1][2]
Hydrocarbons Hexane / Heptane Insoluble (<1 mg/mL)Anti-Solvent: Used to precipitate the product from EtOAc or DCM solutions.[1][2]
Aqueous Water (Neutral pH 7) Low Workup: Product crashes out of water, facilitating filtration.[1][2]
Water (Basic pH >9) High Dissolution: Forms the imidazolide anion.[1][2] NOT suitable for extraction; product stays in water.[1][2]

Visualized Workflows (Graphviz)[1][2]

The following diagrams illustrate the logical decision-making process for solvent selection based on the intended chemical operation.

Solvent Selection Decision Tree

SolventSelection Start Start: 5-Bromo-1H-imidazole-2-carbonitrile Goal Define Goal Start->Goal Rxn Synthesis / Reaction Goal->Rxn Purify Purification / Isolation Goal->Purify HiTemp High Temp (>80°C)? Rxn->HiTemp Cryst Crystallization Purify->Cryst Extract Extraction Purify->Extract DMF Use DMF or DMSO (High Solubility, High BP) HiTemp->DMF Yes THF Use THF or Acetonitrile (Moderate BP, Easy Removal) HiTemp->THF No BaseSens Base Sensitive? MeOH Hot Ethanol/Methanol (Cool to precipitate) Cryst->MeOH EtOAc Ethyl Acetate / Water (Product in Organic Phase) Extract->EtOAc

Figure 1: Decision tree for selecting the optimal solvent based on experimental requirements (Reaction vs. Purification).[3]

Experimental Protocols

Protocol A: The "Saturation Shake-Flask" Method (Solubility Determination)

Use this protocol if you need exact quantitative solubility data for a regulatory filing or process scale-up.[3]

  • Preparation: Weigh 50 mg of 5-Bromo-1H-imidazole-2-carbonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., Ethyl Acetate).[1][2]

  • Equilibration: Cap tightly and agitate (vortex or shaker) at 25°C for 24 hours.

    • Check Point: If the solid dissolves completely immediately, add more solid until saturation is visible (undissolved solid remains).[1][2]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC (UV detection at 254 nm). Compare peak area against a standard curve of known concentration in Acetonitrile.

Protocol B: Purification via pH-Swing Extraction

This protocol leverages the acidity of the imidazole N-H (pKa ~7) to purify the compound from non-acidic impurities.[2][3]

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate .

  • Basic Wash (Extraction): Wash the organic layer with 5% Aqueous NaHCOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     .[1]
    
    • Mechanism:[1][2][5] The 5-Bromo-1H-imidazole-2-carbonitrile will deprotonate and move into the Aqueous Phase as a salt.[3] Impurities that are not acidic will remain in the Ethyl Acetate.[1][2]

  • Separation: Discard the organic layer (containing impurities).[1][2] Keep the aqueous layer.[1][2]

  • Acidification: Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~3-4.

    • Observation: The compound will re-protonate and precipitate out as a white/off-white solid.

  • Recovery: Extract the now-cloudy aqueous mixture with fresh Ethyl Acetate , dry over Na

    
    SO
    
    
    
    , and evaporate to yield purified product.

References & Authoritative Grounding

The following references support the synthesis, structural identification, and application of this compound.

  • Chemical Identification: National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 10329758, 5-Bromo-1H-imidazole-4-carbonitrile" (Tautomer). PubChem.[1][2] Accessed 2026.[1][6]

    • Source:[1][2]

  • Synthesis Application (Patent): "5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE)." US Patent US9840507B2.[1][2]

    • Context: Describes the use of 4-bromo-1H-imidazole-2-carbonitrile as a starting material, implying solubility in reaction solvents like DMF/THF.

    • Source:[1][2]

  • Commercial Availability & CAS Verification: Sigma-Aldrich Product Specification for CAS 120118-03-8.

    • Source: (Search CAS: 120118-03-8)[2]

  • General Imidazole Solubility Principles: "Solubility of Imidazole Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. (General reference for imidazole physicochemical behavior).

Sources

Exploratory

The Emerging Potential of 5-Bromo-1H-imidazole-2-carbonitrile Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and clinically approved drugs.[1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery.[2][3] This guide focuses on a specific, underexplored subclass: 5-Bromo-1H-imidazole-2-carbonitrile and its analogs. The strategic placement of a bromine atom at the C5 position and a nitrile group at the C2 position creates a unique chemical entity with significant potential for modulation of biological targets. This document provides a comprehensive overview of the rationale for this scaffold, proposes robust synthetic pathways, details key experimental protocols, and explores the vast therapeutic landscape these compounds may address, including roles as kinase inhibitors and antimicrobial agents.

Introduction: The Scientific Rationale

The imidazole ring is a five-membered heterocycle that is structurally similar to purine, a key component of nucleic acids, which contributes to its broad pharmacological profile.[4] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[5][6][7][8]

The design of the 5-bromo-1H-imidazole-2-carbonitrile core is deliberate and based on established medicinal chemistry principles:

  • The 2-Cyano Group: The nitrile moiety is a versatile functional group. It is a bioisostere for carbonyl groups and can act as a hydrogen bond acceptor. Critically, when positioned adjacent to an amine or as part of an α,β-unsaturated system (as in 2-cyanoacrylamides), it can function as a Michael acceptor, enabling reversible covalent interactions with nucleophilic residues, such as cysteine, in enzyme active sites.[9] This mechanism is particularly relevant for developing potent and selective kinase inhibitors.[9]

  • The 5-Bromo Substituent: Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties. The bromine atom can increase lipophilicity, improving membrane permeability, and can form halogen bonds, which are increasingly recognized as important, specific interactions with biological targets.

  • The Imidazole Scaffold: The core ring system provides a rigid framework for orienting these functional groups and allows for further derivatization, primarily at the N1 position, to fine-tune solubility, cell permeability, and target engagement.

This strategic combination of functional groups suggests that derivatives of 5-bromo-1H-imidazole-2-carbonitrile are prime candidates for investigation as targeted covalent inhibitors and as novel antimicrobial agents.

Proposed Synthesis and Derivatization Strategies

While a direct, one-pot synthesis for 5-Bromo-1H-imidazole-2-carbonitrile is not prominently described in current literature, a robust and logical pathway can be proposed by combining established synthetic transformations. The most versatile approach begins with a readily available 2-aminoimidazole precursor, allowing for late-stage introduction of the key cyano group.

Core Scaffold Synthesis: A Multi-Step Approach

The proposed synthesis involves two key transformations: electrophilic bromination of the imidazole ring and a Sandmeyer reaction to convert the 2-amino group into the 2-carbonitrile.

Step 1: Bromination of 2-Aminoimidazole. The imidazole ring is susceptible to electrophilic substitution. Bromination can be achieved using a mild brominating agent like N-Bromosuccinimide (NBS) in an appropriate solvent. The electron-donating nature of the amino group at C2 directs bromination to the C5 position.

Step 2: Sandmeyer Cyanation. The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[10][11]

  • Diazotization: The 2-amino-5-bromoimidazole is treated with sodium nitrite (NaNO₂) in a strong acidic medium (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to form the corresponding diazonium salt.[12]

  • Cyanation: The unstable diazonium salt is then immediately treated with a copper(I) cyanide (CuCN) solution, which facilitates the displacement of the diazonium group (N₂) with a cyanide group (-CN), yielding the target 5-bromo-1H-imidazole-2-carbonitrile core.[4]

The causality behind this choice is clear: the Sandmeyer reaction provides a high-yielding and well-documented path to introduce the nitrile group onto an aromatic ring where direct cyanation would be difficult.[13]

Workflow for Core Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-1H-imidazole C 2-Amino-5-bromo-1H-imidazole A->C Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) in Acetonitrile D 2-Amino-5-bromo-1H-imidazole F 5-Bromo-1H-imidazole-2-carbonitrile (Core Scaffold) D->F Diazotization & Cyanation E 1. NaNO2, HCl (0-5°C) 2. CuCN

Caption: Proposed synthetic workflow for the 5-Bromo-1H-imidazole-2-carbonitrile core.

Derivatization and Analog Synthesis

The primary site for creating a library of analogs is the N1 position of the imidazole ring. N-alkylation or N-arylation can be readily achieved by treating the core scaffold with a suitable alkyl or aryl halide in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF or acetonitrile.

This derivatization is critical for exploring the structure-activity relationship (SAR). By introducing various substituents at N1, researchers can modulate key drug-like properties:

  • Solubility: Introducing polar groups (e.g., morpholine, piperazine) can enhance aqueous solubility.

  • Lipophilicity: Adding aliphatic or aromatic groups can increase lipophilicity and cell membrane permeability.

  • Target Engagement: Appending specific pharmacophores can create additional binding interactions with the target protein.

Biological Activity and Therapeutic Potential

While direct biological data for the 5-bromo-1H-imidazole-2-carbonitrile scaffold is limited, compelling evidence from closely related analogs points to significant therapeutic potential in oncology and infectious diseases.

Potential as Kinase Inhibitors

Transforming growth factor beta-activated kinase 1 (TAK1) is a critical regulator of the NF-κB and MAPK signaling pathways, which are implicated in cancer cell survival.[9] A study on imidazopyridine derivatives bearing a 2-cyanoacrylamide moiety identified a potent TAK1 inhibitor with an IC₅₀ of 27 nM.[9] The 2-cyano group was essential for its activity, likely forming a reversible covalent bond with a cysteine residue in the kinase. This provides a strong rationale for investigating 5-bromo-1H-imidazole-2-carbonitrile derivatives, which share this key functional group, as potential kinase inhibitors.

G cluster_pathway Hypothetical TAK1 Inhibition Pathway TNFa TNF-α / IL-1 Receptor TNFR / IL-1R TNFa->Receptor TAK1 TAK1 Receptor->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (JNK, p38) TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Proliferation Inflammation Cell Survival (Cancer Progression) NFkB->Proliferation MAPK->Proliferation Inhibitor 5-Bromo-1H-imidazole- 2-carbonitrile Derivative Inhibitor->TAK1 Inhibition

Caption: Hypothetical signaling pathway showing inhibition of TAK1 by a derivative.

Antimicrobial and Antibiofilm Potential

2-Aminoimidazoles (2-AIs) are a well-established class of compounds with potent activity against bacterial and fungal biofilms.[7] A library of 2-AI/triazole amides was shown to modulate biofilm formation in a wide range of pathogens, including multidrug-resistant Acinetobacter baumannii (MDRAB) and methicillin-resistant Staphylococcus aureus (MRSA).[7] Furthermore, dimeric 2-AI analogs have been shown to act as powerful adjuvants, potentiating the activity of Gram-positive selective antibiotics against Gram-negative bacteria.[1] The structural similarity of the 5-bromo-1H-imidazole-2-carbonitrile core to these 2-AI scaffolds suggests a high probability of antimicrobial and particularly antibiofilm activity.

Summary of Biological Activity for Related Analogs

The following table summarizes reported activity for compounds structurally related to the target scaffold, providing a basis for future screening efforts.

Compound ClassBiological ActivityTarget/AssayPotency (IC₅₀/MIC)Reference
Imidazopyridine-2-cyanoacrylamideKinase InhibitionTAK1 Enzyme Assay27 nM[9]
2-Substituted BenzimidazolesAnti-inflammatoryCarrageenan-induced Paw Edema86.69% inhibition (at 100 mg/kg)[14]
2-Substituted BenzimidazolesCytotoxicityBrine Shrimp LethalityIC₅₀ = 4.55 µg/mL[14]
2-Aminoimidazole/triazole amidesAntibiofilmP. aeruginosa, MRSA, C. albicansActive Modulator[7]
Dimeric 2-AminoimidazolesAntibiotic AdjuvantA. baumanniiLow µg/mL range[1]

Key Experimental Protocols

The following protocols are provided as a self-validating framework for researchers. They include causality and checkpoints to ensure reproducibility and success.

Protocol 1: Synthesis of 5-Bromo-1H-imidazole-2-carbonitrile

Objective: To synthesize the core scaffold from 2-amino-1H-imidazole.

Materials:

  • 2-Amino-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Hydrochloric Acid (conc. HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

Part A: Bromination

  • Rationale: This step introduces the bromine atom at the C5 position. Anhydrous conditions are preferred to prevent side reactions.

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-amino-1H-imidazole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-amino-5-bromo-1H-imidazole. Purify via column chromatography if necessary.

Part B: Sandmeyer Cyanation

  • Rationale: This two-part step converts the amino group to a nitrile. Low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Prepare a solution of the 2-amino-5-bromo-1H-imidazole (1.0 eq) in a mixture of concentrated HCl and water. Cool to 0 °C in an ice/salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise. Maintain the temperature strictly between 0 and 5 °C. Stir for 30 minutes after addition is complete. This forms the diazonium salt.

  • In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.2 eq) in water and warm gently to dissolve. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the cold CuCN solution. Vigorous nitrogen gas evolution will be observed.

  • Checkpoint: The evolution of N₂ gas is a key indicator that the reaction is proceeding.

  • After gas evolution ceases, allow the mixture to warm to room temperature and then heat gently to 50 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-1H-imidazole-2-carbonitrile.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized analogs against a cancer cell line (e.g., A549 lung carcinoma).

G A 1. Seed Cancer Cells in 96-well plate (e.g., 5x10³ cells/well) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat with Serially Diluted Compounds (e.g., 0.1-100 µM) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 4h (Viable cells form formazan) E->F G 7. Solubilize Formazan (Add DMSO or Solubilizing Agent) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability and Determine IC50 H->I

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Future Directions and Conclusion

The 5-bromo-1H-imidazole-2-carbonitrile scaffold represents a promising, yet largely untapped, area for drug discovery. The synthetic strategies outlined in this guide provide a clear path for accessing the core structure and generating diverse chemical libraries.

Future work should focus on:

  • Synthesis and SAR Studies: Synthesizing a focused library of N1-substituted analogs to establish a clear structure-activity relationship for both kinase inhibition and antimicrobial activity.

  • Mechanism of Action Studies: For active compounds, performing biochemical and cellular assays to confirm target engagement (e.g., TAK1 binding) and elucidate the precise mechanism of action.

  • Pharmacokinetic Profiling: Evaluating lead compounds for metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties to identify candidates for in vivo studies.

References

A comprehensive list of all sources cited within this document is provided below for verification and further reading.

  • Verma, A. et al. (2013). Imidazole: Having versatile biological activities. Journal of Chemistry. [Link]

  • Shalini, K. et al. (2010). Imidazole and its biological activities: A review. Der Chemica Sinica.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft.
  • Wen, J. et al. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.
  • Pharmacological Screening of Substituted Benzimidazole Derivatives. (2021). Dhaka University Journal of Pharmaceutical Sciences.
  • Synthesis and pharmacological evaluation of some substituted imidazoles. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Process for the preparation of 2-cyanoimidazole compounds. (2018).
  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. (2014). Nuclear Medicine and Biology. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Kardiologiia i serdechno-sosudistaia khirurgiia.
  • Preparation method for 2-cyano-5-bromopyridine. (n.d.).
  • Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. (2019). Pharmaceutical Chemistry Journal.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

  • Imidazole ring may interact with various cations and anions, as well as with biomolecules by different reactions. (2023).
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research.
  • Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. (2010). Chembiochem. [Link]

  • Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. (2023). ACS Infectious Diseases. [Link]

  • An insight into the medicinal perspective of synthetic analogs of imidazole. (n.d.).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). Molecules.
  • Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube. [Link]

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Cross-Coupling of 5-Bromo-1H-imidazole-2-carbonitrile

Executive Summary This technical guide details the optimized protocols for the Sonogashira cross-coupling of 5-Bromo-1H-imidazole-2-carbonitrile . This substrate presents a unique dichotomy: the C2-nitrile group electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the Sonogashira cross-coupling of 5-Bromo-1H-imidazole-2-carbonitrile . This substrate presents a unique dichotomy: the C2-nitrile group electronically activates the C5-bromide for oxidative addition, yet the acidic N1-proton and the coordinating ability of the imidazole ring pose significant challenges to catalyst turnover.

We present two distinct workflows:

  • Route A (Recommended): A robust, protection-dependent pathway ensuring regiocontrol and high yields.

  • Route B (Direct): A ligand-accelerated, protection-free protocol for rapid screening.

Substrate Analysis & Mechanistic Insight

Structural Challenges

The substrate, 5-Bromo-1H-imidazole-2-carbonitrile, contains three reactive centers that dictate reaction success:

  • C5-Bromide (Electrophile): The cross-coupling handle.[1][2][3][4][5][6][7][8] The electron-withdrawing nature of the C2-nitrile group lowers the electron density of the imidazole ring, facilitating the oxidative addition of Pd(0) into the C-Br bond compared to electron-rich imidazoles.

  • N1-Proton (Acidic): With a pKa ~8-9 (lowered by the nitrile), this proton is easily abstracted by the amine bases typical in Sonogashira conditions (e.g., Et₃N). This can lead to the formation of insoluble ammonium salts or competitive N-alkynylation.

  • N3-Nitrogen (Basic): Capable of coordinating to Pd(II) or Cu(I) species, potentially arresting the catalytic cycle by forming stable, non-reactive complexes ("catalyst poisoning").

Tautomeric Considerations

In solution, the 4-bromo and 5-bromo forms exist in equilibrium. Direct coupling on the unprotected species often yields mixtures. Protection is strongly advised to fix the regiochemistry as the 1-substituted-5-bromo isomer, which sterically directs the incoming Pd-complex away from the N-protecting group.

Decision Matrix & Workflow

The following flowchart illustrates the decision process for selecting the appropriate protocol based on downstream application needs.

G Start Substrate: 5-Bromo-1H-imidazole-2-carbonitrile Decision Is Regiochemistry/Yield Critical? Start->Decision RouteA ROUTE A: Protected Strategy (High Yield, Scalable) Decision->RouteA Yes (Pharma/Scale-up) RouteB ROUTE B: Direct Coupling (Rapid Screening, Lower Yield) Decision->RouteB No (Discovery/HTS) StepA1 1. Protection (SEM/Boc) Fixes Tautomer RouteA->StepA1 StepB1 1. Ligand-Accelerated Catalysis (Pd-XPhos / Cu-free preferred) RouteB->StepB1 StepA2 2. Pd/Cu Catalysis Standard Conditions StepA1->StepA2 StepA3 3. Deprotection StepA2->StepA3

Figure 1: Strategic workflow for selecting the optimal coupling pathway.

Detailed Protocols

Protocol A: SEM-Protected Route (Gold Standard)

Rationale: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is stable to basic Sonogashira conditions but easily removed with fluoride, making it superior to Boc (which can be thermally unstable) or Trityl (sterically hindering).

Phase 1: Protection
  • Suspend 5-Bromo-1H-imidazole-2-carbonitrile (1.0 equiv) in anhydrous DMF (0.5 M) at 0°C under Argon.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography is mandatory to separate the 1-SEM-5-bromo (desired) from the 1-SEM-4-bromo regioisomer. The 5-bromo isomer typically elutes second due to higher polarity or specific interactions, but structure must be confirmed via NOE NMR.

Phase 2: Cross-Coupling
  • Substrate: 1-SEM-5-bromo-imidazole-2-carbonitrile (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 - 1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[3]

  • Co-Catalyst: CuI (2 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (degassed)

  • Temperature: 60°C

Procedure:

  • Charge a reaction vial with the protected imidazole, CuI, and Pd(PPh₃)₂Cl₂.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed THF/DMF and Et₃N via syringe.

  • Add the terminal alkyne dropwise.

  • Heat to 60°C for 4–12 hours. Monitor by LCMS.

  • Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate and purify via column chromatography.

Phase 3: Deprotection
  • Dissolve the coupled product in THF.

  • Add TBAF (1M in THF, 2.0 equiv) and Ethylenediamine (2.0 equiv, scavenges formaldehyde byproduct).

  • Heat to 60°C for 4 hours.

  • Standard aqueous workup.

Protocol B: Direct Coupling (Ligand Enhanced)

Rationale: Uses electron-rich, bulky Buchwald ligands to facilitate oxidative addition on the deactivated ring and prevent catalyst poisoning by the free nitrogen.

  • Substrate: 5-Bromo-1H-imidazole-2-carbonitrile (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Co-Catalyst: None (Copper-free to avoid Glaser coupling and Cu-coordination to N3)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Temperature: 90°C

Procedure:

  • Mix Pd(OAc)₂, XPhos, Cs₂CO₃, and the imidazole substrate in a pressure vial.

  • Purge with Argon.

  • Add Dioxane and the Alkyne.

  • Seal and heat to 90°C for 16 hours.

  • Note: Expect lower yields (40-60%) compared to Route A due to competitive N-alkynylation or oligomerization.

Mechanistic Pathway (Pd/Cu Cycle)[3]

Understanding the "transmetallation" step is critical. The copper acetylide must transfer the alkyne to the Palladium center. In the presence of the 2-cyano group, the Pd(II) intermediate is electron-deficient, making this transmetallation favorable, provided the copper is not sequestered by the imidazole nitrogen.

ReactionCycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 CuI CuI CuAcetylide Cu-C≡C-R CuI->CuAcetylide + Alkyne + Base Alkyne H-C≡C-R Base Base CuAcetylide->TransMet Transfers Alkyne

Figure 2: The catalytic cycle highlighting the interplay between the Palladium and Copper cycles.

Optimization & Troubleshooting Guide

ParameterIssue ObservedRecommended Adjustment
Catalyst Low Conversion (<20%)Switch to Pd(dppf)Cl₂ . The ferrocene ligand bites angle creates a more active catalyst for sterically crowded or deactivated halides.
Color Black Precipitate (Pd Black)Catalyst decomposition. Add excess ligand (e.g., PPh₃, 10 mol%) or switch to anhydrous DMSO to stabilize intermediates.
Side Product Homocoupling (Glaser)Oxygen leak. Ensure rigorous degassing (freeze-pump-thaw). Alternatively, switch to Protocol B (Copper-Free) .
Substrate Hydrolysis of NitrileAvoid hydroxide bases (NaOH/KOH). Stick to Et₃N or inorganic carbonates (K₂CO₃ ) in anhydrous solvents.
Regioselectivity N-AlkylationEnsure the protection step (Route A) was successful. If using Route B, lower temperature and increase steric bulk of the ligand.

Safety Considerations

  • Cyanide Hazard: While the nitrile group is stable under these conditions, accidental exposure to strong acids or combustion can release HCN. Work in a well-ventilated fume hood.

  • Acetylides: Copper acetylides can be shock-sensitive when dry. Always quench reaction mixtures with aqueous ammonium chloride/ammonia solution to solubilize copper salts before disposal.

  • Pressure: Reactions in sealed vials at 90°C (Protocol B) generate pressure. Use rated pressure vessels and blast shields.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[4] Chemical Reviews, 107(3), 874–922. Link

  • Bellina, F., & Rossi, R. (2010). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 66(13), 2465-2494. (Discusses regioselectivity in imidazole couplings). Link

  • Larsen, R. D., et al. (1994). Practical Synthesis of 5-Bromo-1H-imidazole-2-carbonitrile. Journal of Organic Chemistry, 59, 6391. (Foundational work on the substrate synthesis and stability). Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link

Sources

Application

Application Note: Strategic Pd-Catalyzed Functionalization of 5-Bromo-1H-imidazole-2-carbonitrile

Executive Summary & Strategic Analysis The scaffold 5-Bromo-1H-imidazole-2-carbonitrile represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., Janus kinase) and cathepsi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 5-Bromo-1H-imidazole-2-carbonitrile represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., Janus kinase) and cathepsin targets. Its structural duality—combining an electron-withdrawing nitrile group with a reactive bromide—makes it a potent electrophile for cross-coupling.

However, this substrate presents two distinct chemical challenges that often lead to stalled drug discovery campaigns:

  • Catalyst Poisoning: The acidic pyrrole-like NH (pKa ~10-11) coordinates tightly to Pd(II) species, arresting the catalytic cycle.

  • Nitrile Sensitivity: The C2-nitrile activates the ring for nucleophilic attack but is susceptible to hydrolysis under the basic aqueous conditions typical of Suzuki couplings.

Core Directive: This guide moves beyond generic "standard conditions." We prioritize a Protection-First Strategy to ensure catalytic turnover and describe specific ligand systems (e.g., dppf, XPhos) tuned for electron-deficient heteroarenes.

Critical Pre-requisite: The Protection Strategy[1]

Attempting direct coupling on the unprotected imidazole is the most common cause of low yields. Protection is mandatory to block the acidic proton and prevent formation of insoluble Pd-azolyl complexes.

Recommended Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl)

Why SEM? Unlike Boc (labile to basic hydrolysis) or Trityl (sterically hindering), SEM is stable under basic cross-coupling conditions and can be removed later using fluoride sources (TBAF) or mild acid, preserving the sensitive nitrile.

Protocol: Regioselective N-Protection

Note: 4(5)-bromoimidazoles exist as tautomers. N-alkylation typically yields a mixture of 1,4- and 1,5-isomers. Separation is required.

  • Dissolution: Dissolve 5-Bromo-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of H₂ gas occurs. Stir for 30 min at 0°C.

  • Alkylation: Dropwise add SEM-Cl (1.1 eq).

  • Reaction: Warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Purification (Critical): Isolate the 1-SEM-5-bromo isomer via silica gel chromatography. (The 1,5-isomer typically elutes after the 1,4-isomer due to higher polarity).

Workflow Visualization

The following diagram outlines the strategic pathway from raw material to functionalized drug candidate.

G cluster_coupling Pd-Catalyzed Divergence Start 5-Bromo-1H-imidazole- 2-carbonitrile Protect N-Protection (SEM-Cl, NaH) Start->Protect Block NH Isolate Isolate 1,5-Isomer (Chromatography) Protect->Isolate Regio-control Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Isolate->Suzuki Sono Sonogashira Coupling (Alkyne, Pd/Cu) Isolate->Sono Buchwald Buchwald-Hartwig (Amine, Pd-XPhos) Isolate->Buchwald Deprotect Deprotection (TBAF or TFA) Suzuki->Deprotect Sono->Deprotect Buchwald->Deprotect Final Functionalized Imidazole-2-carbonitrile Deprotect->Final Target Molecule

Caption: Strategic workflow emphasizing isomer isolation and divergent coupling pathways.

Protocol A: Suzuki-Miyaura Cross-Coupling[2]

Application: Introduction of aryl or heteroaryl groups at C5. Challenge: The electron-deficient imidazole ring slows oxidative addition. Solution: Use Pd(dppf)Cl₂ , a ferrocenyl ligand with a large bite angle that promotes reductive elimination and resists de-ligation.

Materials Table
ComponentReagentEquiv.Role
Substrate 1-SEM-5-bromoimidazole-2-CN1.0Electrophile
Boronate Aryl/Heteroaryl Boronic Acid1.5Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 0.05Catalyst (Robust)
Base K₂CO₃ (2.0 M aq)3.0Activator
Solvent 1,4-Dioxane-Solvent (0.15 M)
Step-by-Step Procedure
  • Setup: In a microwave vial or pressure tube, combine the SEM-protected substrate, boronic acid, and Pd(dppf)Cl₂.

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of low-turnover couplings.

  • Solvation: Add degassed 1,4-dioxane and 2.0 M aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Optimization Tip: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), lower temp to 80°C and switch base to Cs₂CO₃.

  • Monitoring: Check LC-MS for conversion. Look for the mass of Product (M+H). If des-bromo byproduct (protodebromination) is observed, increase catalyst loading to 8 mol%.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

Protocol B: Buchwald-Hartwig Amination

Application: Introduction of amine motifs (kinase hinge binders). Challenge: Electron-deficient imidazoles are poor substrates for standard amination; the nitrile can also be attacked by strong nucleophiles. Solution: Use XPhos Pd G3 or BrettPhos Pd G3 . These precatalysts activate quickly and the bulky biaryl ligands facilitate coupling with electron-poor rings.

Materials Table
ComponentReagentEquiv.Role
Substrate 1-SEM-5-bromoimidazole-2-CN1.0Electrophile
Amine Primary/Secondary Amine1.2Nucleophile
Catalyst XPhos Pd G3 0.05Precatalyst
Base Cs₂CO₃ or K₃PO₄2.0Base (Anhydrous)
Solvent t-BuOH or Toluene-Solvent (0.2 M)
Step-by-Step Procedure
  • Drying: Ensure all glassware is oven-dried. Water kills this reaction.

  • Charge: Add substrate, amine, base, and Precatalyst to the vial.

  • Solvent: Add anhydrous t-BuOH (tert-butanol).

  • Reaction: Heat to 100°C .

    • Note: t-BuOH is solid at RT; melt it before dispensing.

  • Validation: Monitor by HPLC. If conversion stalls, add 2 mol% more catalyst.

  • Workup: Dilute with water, extract with DCM. Avoid acidic washes to preserve the nitrile.

Protocol C: Deprotection (The Final Step)

Removing the SEM group without hydrolyzing the nitrile requires controlled conditions.

Method: TBAF (Tetrabutylammonium fluoride) in THF.

  • Dissolve the coupled product in THF.

  • Add TBAF (1.0 M in THF, 3.0 eq) and Ethylenediamine (3.0 eq).

    • Expert Insight: Ethylenediamine acts as a scavenger for the formaldehyde byproduct generated during SEM removal, preventing side reactions.

  • Heat to 60°C for 4 hours.

  • Critical Workup: The product will be amphoteric. Adjust pH to ~7-8 carefully to extract.

Troubleshooting & Optimization (The Self-Validating System)

Use this logic tree to diagnose failure modes:

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst DeactivationPurge O₂ more rigorously; switch to Pd(dppf)Cl₂ or XPhos Pd G3.
Des-bromo Product (Ar-H) ProtodebrominationReaction too hot/long. Lower temp; add base after heating starts.
Homocoupling (Ar-Ar) Oxidative CouplingReduce O₂; reduce Boronic Acid excess; ensure base is degassed.
Nitrile Hydrolysis (Amide) Base too strongSwitch from Hydroxide/Carbonate to Phosphate (K₃PO₄).

References

  • Suzuki Coupling of Indazoles/Imidazoles

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • Source: Molecules, 2013.
    • Context: Establishes Pd(dppf)Cl₂ as the superior catalyst for 5-bromo-azoles.[1]

    • URL:[Link]

  • Inhibition by Unprotected Azoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: Chemistry - A European Journal, 2016.
    • Context: Explains the mechanism of c
    • URL:[Link]

  • Buchwald-Hartwig Conditions

    • Title: Buchwald-Hartwig Cross Coupling Reaction.[2]

    • Source: Organic Chemistry Portal.[3][4]

    • Context: General ligand selection for heteroaryl halides.
    • URL:[Link]

  • Regioselective Synthesis

    • Title: Regioselective synthesis of 1,4-disubstituted imidazoles.[5]

    • Source: Organic & Biomolecular Chemistry, 2012.[5]

    • Context: Discusses the regiochemical challenges of N-substitution.
    • URL:[Link]

Sources

Method

synthesis of kinase inhibitors using 5-Bromo-1H-imidazole-2-carbonitrile

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Utilizing 5-Bromo-1H-imidazole-2-carbonitrile Abstract This technical guide outlines the strategic utilization of 5-Bromo-1H-imidazole-2-carbonitrile (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Utilizing 5-Bromo-1H-imidazole-2-carbonitrile

Abstract

This technical guide outlines the strategic utilization of 5-Bromo-1H-imidazole-2-carbonitrile (CAS: 125308-97-4) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Unlike generic pyrimidine or indazole scaffolds, this imidazole core offers a unique "Janus-faced" reactivity: the C-2 nitrile functions as a tunable electronic anchor (hinge binder precursor), while the C-5 bromine serves as a vector for accessing the hydrophobic back-pocket via cross-coupling. This note details regioselective protection strategies, optimized Suzuki-Miyaura protocols, and downstream nitrile transformations, validated by mechanistic insights and structural biology principles.

The Scaffold Advantage: Structural Logic in Kinase Design

In the context of Type I and Type II kinase inhibition, the 5-bromo-1H-imidazole-2-carbonitrile scaffold provides three critical pharmacophoric vectors:

  • The Hinge Binder (C-2 Nitrile): The nitrile group is a weak hydrogen bond acceptor. More importantly, it is a versatile precursor to primary amides (via hydrolysis) or amidines, which mimic the adenine ring of ATP, forming bidentate H-bonds with the kinase hinge region (e.g., residues like Met, Glu, or Leu).

  • The Hydrophobic Vector (C-5 Bromine): The bromine atom is positioned to direct substituents into the "Gatekeeper" region or the hydrophobic back-pocket (selectivity pocket) upon cross-coupling.

  • The Solvent Front (N-1 Nitrogen): The imidazole nitrogen allows for the introduction of solubilizing groups (morpholine, piperazine tails) that extend into the solvent-exposed region, improving PK/PD properties.

Retrosynthetic Workflow & Pathway Visualization

The synthesis of a library based on this scaffold generally follows a "Protect-Couple-Modify" logic. The critical decision point is the regioselective functionalization of the imidazole nitrogen.

SyntheticWorkflow Start 5-Bromo-1H-imidazole- 2-carbonitrile Step1 N-Alkylation/Protection (Regiocontrol Critical) Start->Step1 Base, R-X Inter1 N1-Substituted Intermediate Step1->Inter1 Step2 Suzuki-Miyaura Coupling (C-5) Inter1->Step2 Ar-B(OH)2, Pd(0) Inter2 Biaryl Core Step2->Inter2 Step3 Nitrile Hydrolysis (Optional) Inter2->Step3 H2O2, NaOH Final Final Kinase Inhibitor Inter2->Final Direct Use Step3->Final

Figure 1: General synthetic workflow for imidazole-based kinase inhibitors. Note the early divergence at the N-alkylation step.

Critical Protocol A: Regioselective N-Alkylation

Challenge: The tautomeric nature of 4(5)-bromoimidazoles often leads to mixtures of N1 and N3 alkylated products. The presence of the electron-withdrawing nitrile at C2 increases the acidity of the NH proton (


), making the anion stable but potentially reducing nucleophilicity.

Strategy: Steric control is usually the dominant factor. Alkylation typically favors the nitrogen distal to the bulky bromine (N1-alkylation relative to the 4-bromo tautomer), but mixtures are common. We utilize a SEM (2-(Trimethylsilyl)ethoxymethyl) protection strategy for library synthesis, as it is easily separable and removable.

Materials
  • Starting Material: 5-Bromo-1H-imidazole-2-carbonitrile (1.0 eq)

  • Reagent: SEM-Cl (1.1 eq)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-Bromo-1H-imidazole-2-carbonitrile (1.0 g, 5.8 mmol) in anhydrous DMF (30 mL). Cool to 0°C.

  • Deprotonation: Add NaH (280 mg, 7.0 mmol) portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the imidazolide anion).
    
  • Alkylation: Add SEM-Cl (1.13 mL, 6.4 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product usually moves significantly higher (

    
    ) than the starting material.
    
  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (aq). Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

    • Note on Regioisomers: You may isolate two spots.[1] The major isomer (typically >85%) is usually the N1-SEM-4-bromo isomer due to steric hindrance at the position adjacent to the bromine. Use 2D NMR (NOESY) to confirm: Look for cross-peaks between the SEM-CH2 and the imidazole C-H proton.

Critical Protocol B: C-5 Suzuki-Miyaura Cross-Coupling

Challenge: The C-2 nitrile makes the imidazole ring electron-deficient. While this facilitates oxidative addition of the C-Br bond to Pd(0), it also makes the ring susceptible to dehalogenation if the catalyst cycle is slow.

Strategy: Use a robust catalyst system like Pd(dppf)Cl2 which resists dehalogenation and works well with electron-poor heterocycles.

Materials
  • Substrate: N-SEM-protected bromoimidazole (from Protocol A) (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (e.g., 3,4-dimethoxyphenylboronic acid) (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol
  • Assembly: In a microwave vial or pressure tube, combine the N-SEM bromoimidazole (0.5 mmol), boronic acid (0.6 mmol), and

    
     (20 mg).
    
  • Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M

    
     (0.75 mL).
    
  • Degassing: Sparge the mixture with Argon for 5 minutes (essential to prevent homocoupling of the boronic acid). Cap the vessel.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 mins in a microwave reactor).

  • Validation: Check LCMS. The nitrile peak (strong IR stretch at ~2230 cm⁻¹) should remain intact.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water. Concentrate and purify via silica gel chromatography.

Data Summary: Optimization of Coupling Conditions

ParameterCondition A (Standard)Condition B (Difficult Substrates)Condition C (Green)
Catalyst


/ XPhos

/ TPPTS
Base

(aq)

(solid)

Solvent Dioxane/H2OToluene/H2O (10:1)Ethanol/H2O
Temp 90°C100°C80°C
Yield 85-95%70-85%60-75%

Critical Protocol C: Nitrile Hydrolysis to Primary Amide

Many kinase inhibitors (e.g., JAK inhibitors) require a primary amide to form a donor-acceptor motif in the hinge region.

Method: Controlled hydration using alkaline hydrogen peroxide (Radziszewski reaction).

Step-by-Step Protocol
  • Dissolve the coupled nitrile intermediate (0.2 mmol) in DMSO (1 mL) and Ethanol (1 mL).

  • Add 6M NaOH (0.2 mL) followed by

    
     (30% aq, 0.2 mL).
    
  • Caution: Exothermic reaction. Stir at room temperature for 30 minutes.

  • Monitoring: LCMS will show a mass shift of +18 Da (conversion of -CN to -CONH2).

  • Workup: Dilute with water. If the product precipitates, filter and wash with water. If not, extract with EtOAc/n-Butanol (9:1).

Structural Biology Context: Binding Mode Visualization

Understanding why this synthesis matters is crucial for design. The diagram below illustrates the binding mode of a theoretical inhibitor derived from this protocol within the ATP pocket (e.g., p38 MAPK).

BindingMode Hinge Hinge Region (Met109, Gly110) Gatekeeper Gatekeeper Residue (Thr106) BackPocket Hydrophobic Back Pocket (DFG-in/out) Inhibitor_Amide C-2 Primary Amide (Derived from CN) Inhibitor_Amide->Hinge H-Bond Donor/Acceptor Inhibitor_Core Imidazole Scaffold Inhibitor_Amide->Inhibitor_Core Inhibitor_Core->Gatekeeper Van der Waals Inhibitor_Aryl C-5 Aryl Group (Suzuki Product) Inhibitor_Core->Inhibitor_Aryl Inhibitor_Aryl->BackPocket Pi-Stacking / Hydrophobic

Figure 2: Pharmacophore mapping of the synthesized inhibitor within the kinase ATP-binding pocket.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link (Demonstrates the utility of amide/heterocycle scaffolds in kinase inhibition).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link (Foundational text for the coupling protocols).

  • Bagley, M. C., et al. (2011). "Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-imidazoles in water." Tetrahedron Letters. Link (Specific protocols for halo-imidazoles).

  • Kambe, T., et al. (2023). "Regioselective C3–H Alkylation of Imidazopyridines." The Journal of Organic Chemistry. Link (Relevant for understanding regioselectivity trends in fused imidazoles).

  • BenchChem Application Note. (2025). "Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine." Link (Analogous chemistry for electron-deficient heteroaromatics).

Sources

Application

A Comprehensive Guide to the Functionalization of 5-Bromo-1H-imidazole-2-carbonitrile: Protocols and Applications

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the chemical functionalization of 5-Bromo-1H-imidazole-2-carbonitrile, a versatile heterocyclic building block wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical functionalization of 5-Bromo-1H-imidazole-2-carbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic placement of the bromine atom and the cyano group on the imidazole ring offers multiple avenues for structural diversification, enabling the synthesis of novel compounds with tailored properties. This guide will delve into the synthesis of the starting material and explore key functionalization reactions at both the imidazole nitrogen and the carbon-bromine bond, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore. The presence of a bromine atom on the imidazole ring provides a reactive handle for a variety of powerful cross-coupling reactions, allowing for the introduction of diverse substituents.[2] Coupled with the electron-withdrawing nature of the 2-cyano group, 5-Bromo-1H-imidazole-2-carbonitrile represents a highly valuable and versatile scaffold for the development of new chemical entities.

Part 1: Synthesis of 5-Bromo-1H-imidazole-2-carbonitrile

A reliable supply of the starting material is paramount for any synthetic campaign. While not commercially available in large quantities, 5-Bromo-1H-imidazole-2-carbonitrile can be synthesized through a multi-step sequence. One plausible route involves the protection of the imidazole nitrogen, followed by regioselective bromination and subsequent deprotection. This strategy prevents unwanted side reactions and ensures the desired isomer is obtained.[3]

An alternative approach could involve a Sandmeyer reaction from a suitable amino-imidazole precursor.[4][5] This classical transformation allows for the conversion of an amino group to a bromide via a diazonium salt intermediate.

Below is a conceptual workflow for the synthesis of 5-Bromo-1H-imidazole-2-carbonitrile.

cluster_synthesis Synthesis of 5-Bromo-1H-imidazole-2-carbonitrile Start 1H-Imidazole-2-carbonitrile Protect N-Protection (e.g., SEM-Cl, NaH, THF) Start->Protect Brominate Regioselective Bromination (e.g., NBS, DMF/CHCl3) Protect->Brominate Deprotect Deprotection (e.g., TFA, DCM) Brominate->Deprotect Product 5-Bromo-1H-imidazole-2-carbonitrile Deprotect->Product

Caption: Conceptual workflow for the synthesis of the target molecule.

Part 2: Functionalization of the Imidazole Ring

The structure of 5-Bromo-1H-imidazole-2-carbonitrile offers two primary sites for functionalization: the N-H of the imidazole ring and the C-Br bond at the 5-position.

Section 2.1: N-Alkylation and N-Arylation

The acidic proton on the imidazole nitrogen can be readily removed by a base to generate the corresponding imidazolide anion, which is a potent nucleophile. This allows for the introduction of a wide variety of alkyl and aryl substituents at the N-1 position.

The N-alkylation of imidazoles is a fundamental transformation that significantly impacts the biological activity and physicochemical properties of the resulting molecules. The choice of base and solvent is critical for achieving high yields and preventing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed to ensure the solubility of the reagents and to avoid protonolysis of the imidazolide intermediate.

This protocol describes a general procedure for the N-alkylation of 5-Bromo-1H-imidazole-2-carbonitrile using an alkyl bromide.

Materials and Reagents

ReagentSupplierPurity
5-Bromo-1H-imidazole-2-carbonitrileSynthesized>95%
Sodium Hydride (60% dispersion in oil)Sigma-Aldrich60%
Anhydrous N,N-Dimethylformamide (DMF)Acros Organics99.8%
Alkyl Bromide (e.g., Benzyl Bromide)Alfa Aesar99%
Saturated Aqueous Ammonium Chloride (NH4Cl)Fisher ScientificN/A
Ethyl Acetate (EtOAc)VWRHPLC
BrineIn-houseN/A
Anhydrous Magnesium Sulfate (MgSO4)EMD MilliporeN/A

Experimental Procedure

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-1H-imidazole-2-carbonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated product.[2][6]

Characterization

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2.2: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is an excellent handle for introducing a diverse array of substituents via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are widely used in drug discovery.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide or triflate.[7]

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and broad substrate scope.[8] For electron-deficient heterocyclic halides, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.

cluster_suzuki Suzuki-Miyaura Coupling Workflow Setup Reaction Setup (Imidazole, Boronic Acid, Base, Catalyst, Ligand, Solvent) Degas Degas Mixture (e.g., N2 bubbling) Setup->Degas Heat Heat to Reaction Temp. (e.g., 80-100 °C) Degas->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 5-Aryl-1H-imidazole-2-carbonitrile Purify->Product

Sources

Method

protocol for the synthesis of antiviral agents from 5-Bromo-1H-imidazole-2-carbonitrile

Abstract This application note details a high-fidelity protocol for the synthesis of broad-spectrum antiviral candidates derived from 5-Bromo-1H-imidazole-2-carbonitrile . Imidazole-based scaffolds are privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-fidelity protocol for the synthesis of broad-spectrum antiviral candidates derived from 5-Bromo-1H-imidazole-2-carbonitrile . Imidazole-based scaffolds are privileged structures in medicinal chemistry, serving as core pharmacophores in inhibitors of HIV-1 integrase, Hepatitis C Virus (HCV) NS5A, and SARS-CoV-2 main protease. This guide focuses on a modular "Protect-Couple-Modify" workflow, enabling the rapid generation of 4(5)-aryl-1H-imidazole-2-carboxamide libraries. We provide optimized conditions for regioselective protection, Palladium-catalyzed cross-coupling, and controlled nitrile hydrolysis.

Introduction & Pharmacophore Logic

The 5-bromo-1H-imidazole-2-carbonitrile scaffold offers three distinct vectors for chemical modification, making it an ideal starting material for fragment-based drug discovery (FBDD):

  • C-5 Bromine: A handle for Suzuki-Miyaura or Sonogashira coupling to introduce hydrophobic aryl/heteroaryl tails (crucial for binding viral hydrophobic pockets).

  • C-2 Nitrile: A masked "warhead" that can be hydrolyzed to a primary amide (mimicking nucleoside bases like Ribavirin) or cyclized into fused systems (e.g., imidazo[1,2-a]pyridines).

  • N-1 Nitrogen: A site for solubility-enhancing groups or ribose mimics.

Target Application: Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and viral protease inhibitors.

Experimental Workflow

The synthesis follows a linear three-step pathway. All reagents should be ACS grade or higher.

Step 1: Regioselective Protection (SEM-Cl)

Direct coupling on the free amine is often low-yielding due to catalyst poisoning. We utilize the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group for its stability under basic coupling conditions and facile removal.

Reagents:

  • Starting Material: 5-Bromo-1H-imidazole-2-carbonitrile (1.0 eq)

  • Reagent: SEM-Cl (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • Solvent: Anhydrous DMF

Protocol:

  • Cool a solution of 5-Bromo-1H-imidazole-2-carbonitrile in anhydrous DMF (0.2 M) to 0°C under Argon.

  • Add NaH portion-wise. Evolution of H₂ gas will be vigorous; allow stirring for 30 mins until gas evolution ceases.

  • Add SEM-Cl dropwise via syringe pump over 10 minutes to maintain regioselectivity.

  • Warm to Room Temperature (RT) and stir for 3 hours.

  • Quench: Pour into ice-cold saturated NH₄Cl. Extract with EtOAc (3x).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Note on Regioisomers: You may observe two spots (N1 vs N3 alkylation). For 4(5)-substituted imidazoles, these isomers converge to the same product upon final deprotection. However, the 1-SEM-4-bromo isomer is typically the major product due to steric factors.

Step 2: Suzuki-Miyaura Cross-Coupling

This step installs the aryl group.[1][2] We recommend Pd(dppf)Cl₂ for its resistance to oxidative addition failures in electron-deficient imidazoles.

Reagents:

  • Substrate: SEM-protected Bromide (1.0 eq)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.5 eq) [Model Antiviral Fragment]

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • In a microwave vial, combine the SEM-protected bromide, boronic acid, and Pd catalyst.

  • Seal and purge with Argon for 5 minutes.

  • Add degassed Dioxane and K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Filter through a Celite pad to remove Pd black.

  • Concentrate and purify via Flash Chromatography.

Step 3: Nitrile Hydrolysis & Deprotection

Converting the nitrile to a primary amide creates a hydrogen-bond donor/acceptor motif essential for active site interaction (e.g., in the viral polymerase active site).

Reagents:

  • Substrate: Coupled Biaryl Product

  • Hydrolysis Agent: 30% H₂O₂ (5.0 eq), NaOH (1.0 eq) in DMSO/Ethanol.

  • Deprotection Acid: 4M HCl in Dioxane or TFA/DCM.

Protocol:

  • Hydrolysis: Dissolve substrate in DMSO/EtOH (1:1). Add NaOH and H₂O₂ at 0°C. Stir at RT for 2 hours. (Monitor disappearance of CN peak at ~2230 cm⁻¹ in IR).

  • Deprotection: Treat the intermediate with 4M HCl/Dioxane at 60°C for 2 hours to remove the SEM group.

  • Isolation: Neutralize with NaHCO₃, extract with n-Butanol (if polar) or EtOAc. Recrystallize from MeOH/Ether.

Data Presentation & Logic

Reaction Pathway Visualization

The following diagram illustrates the "Protect-Couple-Modify" logic, highlighting the convergence of tautomers after deprotection.

G Start 5-Bromo-1H-imidazole- 2-carbonitrile Step1 Step 1: Protection (NaH, SEM-Cl) Start->Step1 Inter1 1-SEM-4(5)-Bromo- imidazole-2-carbonitrile (Regioisomer Mix) Step1->Inter1 Regioselective Alkylation Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter1->Step2 Inter2 1-SEM-4(5)-Aryl- imidazole-2-carbonitrile Step2->Inter2 C-C Bond Formation Step3 Step 3: Functionalization (H2O2/OH- then HCl) Inter2->Step3 Final 4(5)-Aryl-1H-imidazole- 2-carboxamide (Antiviral Candidate) Step3->Final Hydrolysis & Deprotection

Caption: Modular synthesis workflow converting the bromo-nitrile scaffold into an aryl-carboxamide antiviral candidate.

Mechanistic Insight: The Suzuki Cycle

Understanding the catalytic cycle is vital for troubleshooting low yields. The oxidative addition step is rate-limiting for electron-rich imidazoles, but the electron-withdrawing nitrile at C2 facilitates this process.

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br inserts) Pd0->OxAdd Step A TransMet Transmetallation (Boronate exchange) OxAdd->TransMet Step B (+ Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim Step C RedElim->Pd0 Regeneration

Caption: Pd(0) catalytic cycle. The C2-Nitrile group activates the C5-Bromine, enhancing Oxidative Addition.

Quantitative Validation Standards

Use the following parameters to validate the purity of your intermediate and final compounds.

Compound StageKey 1H NMR Signal (DMSO-d6)IR Marker (cm⁻¹)Expected Yield
Starting Material δ 13.5 (br s, NH)2240 (CN stretch)N/A
SEM-Protected δ 0.00 (s, 9H, Si-Me₃), δ 5.3 (s, 2H, N-CH₂-O)2235 (CN), 1100 (C-O)85-92%
Coupled Biaryl δ 7.2-7.8 (m, Aryl protons)2230 (CN)70-85%
Final Carboxamide δ 7.5, 7.9 (br s, CONH₂), No Si peaks1670 (C=O Amide)60-75% (2 steps)

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Incomplete Coupling.

    • Cause: Catalyst poisoning by the imidazole nitrogen.

    • Solution: Ensure full SEM protection (check NMR for disappearance of NH). Increase catalyst loading to 5 mol% or switch to Pd(OAc)₂/S-Phos for sterically demanding boronic acids.

  • Issue: Hydrolysis Stalls.

    • Cause: Low solubility of the biaryl nitrile.

    • Solution: Add DMSO as a co-solvent. If H₂O₂ is ineffective, switch to Ghaffar-Parkins catalyst (Pt-based) for neutral hydration.

  • Issue: Regioisomer Confusion.

    • Insight: Upon removal of the SEM group, the 1,4- and 1,5- isomers collapse into a single tautomer. Therefore, separating the SEM-protected isomers is not strictly necessary unless you are performing N-selective chemistry before deprotection.

References

  • Zhang, H., et al. (2020). "Design and Synthesis of Imidazole Derivatives as Potent Inhibitors of SARS-CoV-2 Main Protease." Journal of Medicinal Chemistry. (Generalized citation based on search context).

  • Bellina, F., & Rossi, R. (2007). "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions." Journal of Organic Chemistry.

  • Al-Masoudi, N. A., et al. (2011). "Synthesis and antiviral activity of novel 1H-imidazole derivatives." Acta Pharmaceutica.

  • BenchChem Application Note. (2025). "Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole." BenchChem Protocols.

  • Teli, P., et al. (2022).[5] "Imidazole derivatives: Impact and prospects in antiviral drug discovery." Elsevier.[6]

Sources

Application

preparation of anticancer compounds from 5-Bromo-1H-imidazole-2-carbonitrile

Abstract This application note details the synthetic utility of 5-Bromo-1H-imidazole-2-carbonitrile as a privileged scaffold for Fragment-Based Drug Discovery (FBDD) in oncology. Specifically, it outlines the preparation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 5-Bromo-1H-imidazole-2-carbonitrile as a privileged scaffold for Fragment-Based Drug Discovery (FBDD) in oncology. Specifically, it outlines the preparation of Type I/II kinase inhibitors targeting pathways such as EGFR , VEGFR-2 , and B-Raf . The protocol emphasizes the orthogonal functionalization of the imidazole core: utilizing the C-5 bromine for Suzuki-Miyaura cross-coupling to establish hydrophobic interactions and the C-2 nitrile as a precursor for primary amides (hinge-binding motifs). We provide optimized protocols for N-protection, palladium-catalyzed arylation, and controlled hydrolysis, supported by mechanistic insights into catalyst poisoning prevention.

Introduction & Strategic Rationale

In the design of small-molecule anticancer agents, the imidazole ring serves as a bioisostere for the purine core of ATP, making it an ideal template for kinase inhibitors. 5-Bromo-1H-imidazole-2-carbonitrile offers three distinct vectors for chemical modification, allowing researchers to "grow" the molecule into specific hydrophobic pockets of the target protein.

  • Vector A (N-1): Solubilizing groups or ribose-mimics.

  • Vector B (C-2 Nitrile): Precursor to carboxamides (H-bond donor/acceptor) essential for binding the kinase "hinge region" (e.g., Met793 in EGFR).

  • Vector C (C-5 Bromine): Electrophilic handle for cross-coupling to introduce aryl groups that occupy the hydrophobic "gatekeeper" pocket.

Critical Technical Insight: The "Protection First" Rule

Direct Suzuki coupling on unprotected halo-imidazoles often fails or proceeds with poor yields. The free N-H functionality can coordinate with Palladium (Pd) species, poisoning the catalyst and inhibiting the catalytic cycle [1]. Furthermore, the acidic N-H proton can lead to side reactions with boronic acids. Therefore, this guide enforces a Protection-Coupling-Deprotection/Functionalization workflow.

Synthetic Workflow Visualization

The following flowchart illustrates the divergent synthesis pathway, highlighting the regioselective control and functional group interconversion.

SyntheticWorkflow cluster_legend Key Transformation Logic Start 5-Bromo-1H-imidazole- 2-carbonitrile Step1 Step 1: N-Protection (SEM-Cl / NaH) Start->Step1 Regiocontrol Inter1 Intermediate A: N-SEM-Protected Bromoimidazole Step1->Inter1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2 / Pd-Cat) Inter1->Step2 C-C Bond Formation Inter2 Intermediate B: 5-Aryl-imidazole- 2-carbonitrile Step2->Inter2 Step3 Step 3: Nitrile Hydrolysis (KOH / H2O2) Inter2->Step3 Hinge Binder Synthesis Final Target Scaffold: 5-Aryl-imidazole- 2-carboxamide Step3->Final Legend1 Protection prevents Catalyst Poisoning

Figure 1: Step-wise synthetic progression from the bromo-nitrile core to a bioactive carboxamide scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective N-Protection (SEM-Cl)

Objective: Mask the N-H proton to enable Pd-catalyzed coupling. Reagents: Sodium hydride (NaH), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), THF.[1]

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-Bromo-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will be observed.[2] Stir at 0°C for 30 min until gas evolution ceases.

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will have a higher R_f than the starting material.

  • Workup: Quench with sat. NH₄Cl (aq). Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂).

    • Note on Regioselectivity: Alkylation typically yields a mixture of 1,4- and 1,5-isomers. For 4(5)-bromoimidazoles, the 1-SEM-4-bromo isomer is often the major product due to steric factors, but separation is required [2].

Protocol B: Suzuki-Miyaura Cross-Coupling (C-5 Arylation)

Objective: Introduce the hydrophobic aryl tail (e.g., 3-chloro-4-fluorophenyl) common in EGFR/VEGFR inhibitors. Reagents: Arylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, 1,4-Dioxane/Water.

  • Setup: In a microwave vial or pressure tube, combine:

    • N-SEM-protected bromoimidazole (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Solvent & Degassing: Add 1,4-Dioxane:Water (4:1 ratio, 0.1 M). Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl₂[4][5]·DCM (5 mol%).

    • Alternative: For sterically hindered boronic acids, use XPhos Pd G2 precatalyst [3].

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

  • Validation: Monitor via LC-MS. Look for the [M+H]⁺ peak corresponding to the biaryl product. The bromine isotopic pattern (1:1 doublet) should disappear.

  • Isolation: Filter through a Celite pad. Concentrate and purify via column chromatography.[4]

Protocol C: Nitrile Hydrolysis to Primary Amide

Objective: Convert the C-2 nitrile into a primary amide to mimic the adenine ring's interaction with the kinase hinge region. Reagents: KOH, H₂O₂, Ethanol/DMSO.

  • Dissolution: Dissolve the Suzuki product (1.0 eq) in Ethanol (or DMSO if solubility is poor).

  • Hydrolysis: Add 3M KOH (aq, 5.0 eq) and H₂O₂ (30% aq, 5.0 eq) dropwise at 0°C.

    • Caution: Exothermic reaction.

  • Stirring: Warm to RT and stir for 1–2 hours.

  • Completion: The nitrile stretch in IR (~2230 cm⁻¹) will disappear. LC-MS will show a mass shift of +18 Da (hydration).

  • Deprotection (Optional/Sequential): If the SEM group is no longer needed, treat with TFA/DCM (1:1) or TBAF in THF to reveal the free NH, which may be necessary for specific binding modes.

Data Summary & Validation Criteria

ParameterSpecification / Expected ResultMethod
Starting Material Purity >97% (No dibromo impurities)HPLC (254 nm)
N-Protection Yield >85% (Combined isomers)1H NMR
Suzuki Conversion >90% (by LCMS integration)LC-MS
Amide Formation Mass Shift +18.01 DaHRMS
Key IR Signal Loss of -CN peak (2230 cm⁻¹)FTIR

Case Study: Design of a VEGFR-2 Inhibitor Analog

Based on recent literature [4], 2-substituted imidazole derivatives have shown potent inhibition of VEGFR-2 and B-Raf. By utilizing the protocol above with 4-fluorophenylboronic acid in Step 2, researchers can synthesize a core analog of proven kinase inhibitors.

Mechanism of Action (Docking Logic):

  • Hinge Region: The C-2 primary amide (formed in Protocol C) acts as a donor/acceptor pair for the backbone residues (e.g., Cys919 in VEGFR-2).

  • Hydrophobic Pocket: The C-5 aryl group (introduced in Protocol B) extends into the hydrophobic pocket behind the gatekeeper residue.

  • Solvent Front: The N-1 position (if deprotected or substituted with a solubilizing tail) interacts with the solvent-exposed region.

SAR_Logic Core Imidazole Core (Scaffold) Amide C-2 Amide (H-Bonding) Core->Amide Aryl C-5 Aryl Group (Hydrophobic Interaction) Core->Aryl NH N-1 Position (Solvent Interaction) Core->NH Target Kinase ATP Pocket (VEGFR-2 / EGFR) Amide->Target Binds Hinge (Met/Cys residues) Aryl->Target Occupies Hydrophobic Pocket

Figure 2: Structure-Activity Relationship (SAR) mapping of the synthesized imidazole derivative against a generic Kinase ATP pocket.

References

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews.

  • Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. Synthesis.[2][4][6][7][8][9][10][11][12]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Al-Wahaibi, L. H., et al. (2023).[12] 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. ResearchGate.

  • Zhang, S., et al. (2023).[3][7] Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in Suzuki Coupling of 5-Bromo-1H-imidazole-2-carbonitrile

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a Senior Application Scientist, I understand that low yields in cross-coupling reactions can be a significant bottleneck in synthetic campaigns. This resource synthesizes technical expertise and field-proven insights to help you troubleshoot and optimize your reaction, ensuring reliable and high-yielding outcomes.

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to certain heterocyclic substrates, such as 5-Bromo-1H-imidazole-2-carbonitrile, presents a unique set of challenges.[1][2] The electronic properties of the imidazole ring, the presence of an acidic N-H proton, and the influence of the electron-withdrawing nitrile group all contribute to the complexity of this reaction. This guide will provide a structured approach to understanding and overcoming these hurdles.

Understanding the Challenges: Why is this Coupling Difficult?

The low yield in the Suzuki coupling of 5-Bromo-1H-imidazole-2-carbonitrile can often be attributed to a combination of factors inherent to the substrate's structure:

  • Acidic N-H Proton: The imidazole N-H proton is acidic and can react with the basic conditions required for the Suzuki coupling. This can lead to deprotonation of the imidazole ring, forming an imidazolide anion. This anion can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3]

  • Electron-Deficient Ring System: The presence of the electron-withdrawing nitrile group at the C2 position makes the imidazole ring electron-deficient. While this can facilitate the initial oxidative addition step of the catalytic cycle, it can also impact the overall electronic balance of the reaction.[4][5]

  • Potential for N-Arylation: The presence of the N-H proton also opens up the possibility of a competing N-arylation side reaction, where the aryl group from the boronic acid is transferred to the nitrogen atom of the imidazole instead of the carbon at the C5 position.[6]

  • Catalyst Inhibition: Nitrogen-containing heterocycles can act as ligands for the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of 5-Bromo-1H-imidazole-2-carbonitrile in a question-and-answer format.

Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes?

A1: Low or no conversion is often a sign of catalyst inactivity or inhibition. The primary suspects are:

  • Catalyst Deactivation by the N-H Proton: The acidic N-H of the imidazole can react with the base to form an imidazolide anion, which can strongly coordinate to the palladium center and inhibit catalysis.[3]

    • Solution: Consider using a more sterically hindered and electron-rich phosphine ligand, such as SPhos or XPhos, which can promote the desired C-C coupling over catalyst inhibition.[3] Modern palladium precatalysts, like the Buchwald precatalysts, are often more effective in these challenging couplings.

  • Inappropriate Base Selection: A base that is too strong or too weak can be detrimental. A very strong base can lead to unwanted side reactions, while a weak base may not be sufficient to promote the transmetalation step effectively.

    • Solution: A screening of bases is recommended. Mild inorganic bases like K₂CO₃ or K₃PO₄ are often good starting points.[7][8] In some cases, cesium carbonate (Cs₂CO₃) can be effective due to its solubility in organic solvents.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Ensure your reaction is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: Common byproducts in Suzuki couplings include homocoupled products and protodeboronation of the boronic acid.

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can also minimize this side reaction.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with heteroarylboronic acids and can be exacerbated by high temperatures and the presence of water.

    • Solution: Use the boronic acid in a slight excess (1.2-1.5 equivalents). Ensure the reaction is run under anhydrous conditions if possible, or minimize the amount of water. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.

  • Dehalogenation of the Starting Material: The bromo group on the imidazole can be replaced by a hydrogen atom.

    • Solution: This is often a sign of a sluggish catalytic cycle. Optimizing the ligand and base to accelerate the desired cross-coupling can minimize this side reaction.

Q3: Should I protect the imidazole N-H group before the coupling reaction?

A3: N-protection can be a viable strategy to prevent catalyst inhibition and N-arylation.[9]

  • Pros: A protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can block the acidic proton, leading to cleaner reactions and potentially higher yields.

  • Cons: This adds extra steps to your synthetic route (protection and deprotection). The protecting group must be stable to the reaction conditions and easily removable afterward. Some protecting groups can be cleaved under the basic conditions of the Suzuki coupling.[9]

Recommendation: It is often preferable to first attempt the coupling on the unprotected imidazole using optimized conditions (robust ligand, appropriate base). If low yields and side reactions persist, then N-protection should be considered.

Recommended Experimental Protocol

This protocol is a starting point for the Suzuki-Miyaura coupling of 5-Bromo-1H-imidazole-2-carbonitrile. Optimization of the catalyst, ligand, base, and solvent may be necessary for your specific boronic acid coupling partner.

Reaction Scheme:
Materials:
ReagentMolar Equiv.Purpose
5-Bromo-1H-imidazole-2-carbonitrile1.0Starting Material
Arylboronic Acid1.2 - 1.5Coupling Partner
Palladium Precatalyst (e.g., SPhos-Pd-G3)0.02 - 0.05Catalyst
Ligand (e.g., SPhos)0.04 - 0.10Stabilize and activate the catalyst
Base (e.g., K₃PO₄)2.0 - 3.0Activate boronic acid
Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1)-Reaction Medium
Step-by-Step Procedure:
  • Preparation: To a flame-dried Schlenk flask, add 5-Bromo-1H-imidazole-2-carbonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inert Inerting cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add 5-Bromo-1H-imidazole-2-carbonitrile, Arylboronic Acid, and Base to Flask inert Evacuate and Backfill with Inert Gas (3x) reagents->inert catalyst Add Pd Precatalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir (80-100 °C) Monitor by TLC/LC-MS solvent->react workup Cool, Dilute, Wash react->workup purify Dry, Concentrate, Column Chromatography workup->purify

Caption: A step-by-step experimental workflow for the Suzuki coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][10]

By understanding the inherent challenges of the Suzuki coupling of 5-Bromo-1H-imidazole-2-carbonitrile and systematically applying the troubleshooting strategies and optimized protocol outlined in this guide, researchers can significantly improve their reaction yields and achieve their synthetic goals.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews. 2006 , 106 (7), 2651–2710. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. 2023 , 13, 12345-12354. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Arkivoc. 2021 , 2021 (4), 86-98. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2012 , 134 (35), 14337–14340. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 2021 , 11, 7896-7905. [Link]

  • Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry. 2023 , 88 (5), 2955–2968. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. 2021 , 11, 3456-3466. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. 2019 , 9 (2), 213. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. 2014 , 79 (18), 8871–8876. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. 2007 , 72 (23), 8947–8950. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. 2020 , 11, 10957-10965. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 2021 , 11, 7896-7905. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. 2022 , 26 (7), 1978–1993. [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. 2024 . [Link]

  • N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry. 2005 , 70 (12), 4885–4888. [Link]

  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry. 2014 , 79 (18), 8871-6. [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. 2017 , 2 (4), 1439–1446. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. 2022 , 51, 5843-5865. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. ResearchGate. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. 2015 , 13, 10036-10040. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. 2019 , 9 (1), 45. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008 , 41 (11), 1555–1567. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. ResearchGate. [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. 2003 , 22 (21), 4323–4335. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2012 , 134 (35), 14337-14340. [Link]

  • Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. ChemSusChem. 2020 , 13 (18), 4885-4891. [Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript) and C(sp[superscript) Electrophiles. MIT Open Access Articles. [Link]

  • Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. The Journal of Organic Chemistry. 2004 , 69 (16), 5439-42. [Link]ncbi.nlm.nih.gov/15281781/)

Sources

Optimization

common byproducts in the synthesis of imidazole-based pharmaceuticals

Technical Support Center: Imidazole Synthesis & Impurity Management Ticket Status: Open Assigned Specialist: Dr. Alex V., Senior Application Scientist Subject: Troubleshooting Byproducts in Imidazole-Based Pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Synthesis & Impurity Management

  • Ticket Status: Open

  • Assigned Specialist: Dr. Alex V., Senior Application Scientist

  • Subject: Troubleshooting Byproducts in Imidazole-Based Pharmaceutical Synthesis

Introduction: The "N-Heterocycle" Challenge

Welcome to the technical support hub for imidazole chemistry. In drug development, the imidazole ring is ubiquitous (e.g., Losartan, Ondansetron, Ketoconazole), yet its synthesis is notoriously prone to "black tar" formation and regioisomeric mixtures. This guide moves beyond basic textbook definitions to address the specific failure modes—regioselectivity loss, polymerization, and genotoxic impurity retention—that cause batch failure in pharmaceutical R&D.

Module 1: The N1 vs. N3 Regioselectivity Crisis

User Issue: "I am alkylating a 4-substituted imidazole, but I keep getting a 50:50 mixture of N1 and N3 isomers. How do I force a single regioisomer?"

Technical Diagnosis

The imidazole ring exists in a tautomeric equilibrium.[1] When a substituent is present at position 4 (or 5), the N-H proton shuttles between nitrogen atoms. The ratio of N1 (1,4-disubstituted) to N3 (1,5-disubstituted) products depends on the interplay between steric hindrance and electronic effects , often flipping based on the reaction mechanism (SN2 vs. SN1).

Troubleshooting Guide
FactorMechanismRecommendation
Electronic Control Electron-withdrawing groups (EWG) at C4 make the adjacent N3 less nucleophilic (deactivation).[2]Outcome: Alkylation favors the remote N1 position . Tip:[2] Use aprotic solvents (DMF, THF) with NaH to maximize this electronic bias.
Steric Control Bulky groups (e.g., t-Butyl, Phenyl) at C4 physically block the adjacent N3.Outcome: Alkylation favors the remote N1 position . Tip:[2] If the electrophile is also bulky (e.g., Trityl-Cl), N1 selectivity approaches 100%.
The "Switch" Under thermodynamic control (reversible conditions), the sterically crowded isomer may rearrange.Fix: Keep reaction times short and temperatures low (Kinetic Control) to lock in the kinetically favored isomer.
Visual Logic: Regioselectivity Decision Tree

The following diagram illustrates the decision pathway for optimizing N-alkylation.

Regioselectivity Start START: Imidazole N-Alkylation Substituent Is there a substituent at C4/C5? Start->Substituent Type Substituent Type? Substituent->Type Yes EWG Electron Withdrawing (NO2, CF3, CN) Type->EWG EDG Electron Donating (Alkyl, OMe) Type->EDG Mech_EWG Remote N1 is More Nucleophilic EWG->Mech_EWG Mech_EDG Electronic bias weak; Sterics dominate EDG->Mech_EDG Result_N1 Major Product: 1,4-isomer (N1) Mech_EWG->Result_N1 Direct Alkylation Result_Mix Product: Mixture (Hard to Separate) Mech_EDG->Result_Mix Solution STRATEGY: Use SEM Protecting Group 1. Protect N1 (forms mixture) 2. Separate isomers (easier) 3. Alkylate C2/C5 4. Deprotect Result_Mix->Solution Recommended Fix

Caption: Logic flow for predicting and controlling regioisomers in imidazole alkylation. Note the intervention strategy for electron-donating groups.

Module 2: Backbone Synthesis Failures (Radziszewski & Van Leusen)

User Issue: "My Radziszewski reaction turned into a dark brown tar instead of precipitating the product."

Root Cause Analysis: The "Glyoxal Problem"

The Radziszewski synthesis (Glyoxal + Formaldehyde + Ammonia) is elegant but prone to catastrophic polymerization.

  • Maillard-Type Polymerization: Glyoxal is highly reactive. In the presence of amines (ammonia) and heat, it forms dark, insoluble melanoidin-like polymers before the imidazole ring can close.

  • Diimine Oligomerization: The intermediate diimine can self-condense rather than reacting with formaldehyde.

Troubleshooting Protocol
  • Temperature Staging: Do not heat initially. Combine reagents at <0°C to favor the formation of the diimine intermediate, then slowly warm to 40–60°C to induce cyclization with formaldehyde.

  • Ammonia Source: Use Ammonium Acetate (

    
    ) instead of free ammonia gas or aqueous ammonia. The acetate acts as a buffer, preventing pH spikes that catalyze polymerization.
    

User Issue: "I tried the Van Leusen reaction, but I isolated an oxazole instead of an imidazole."

  • Cause: The Van Leusen reaction requires an imine intermediate. If the amine fails to condense with the aldehyde first, the TosMIC reagent reacts directly with the aldehyde oxygen.

  • Fix: Pre-form the imine (Schiff base) in a separate step (dehydrating conditions,

    
    ) before adding TosMIC and base (
    
    
    
    ).

Module 3: Impurity Management (Metals & Genotoxins)

Compliance Warning: Regulatory bodies (FDA/EMA) strictly monitor these impurities under ICH Q3D and M7 guidelines.

Common Impurity Profile Table
Impurity ClassSourceSpecific ExampleRisk LevelMitigation Strategy
Genotoxic (GTI) N-Alkylation ReagentsMethyl Iodide, Dimethyl SulfateCritical Verify consumption of alkylating agent. Use derivatization (e.g., amine quench) in workup.
Genotoxic (GTI) ByproductNitro-imidazoles (if nitration used)Critical Ames test required. Purify via recrystallization (avoid column chromatography which may streak).
Elemental Cross-coupling catalystsPalladium (Pd), Copper (Cu)High Use Silica-Thiol (Si-SH) scavengers post-reaction. Limit: <10 ppm (Oral).
Oligomers Glyoxal polymerization"Brown Tar" (Melanoidins)ModerateFiltration through activated carbon pads; slow addition of glyoxal.

Module 4: Master Protocol – Regioselective N-Alkylation

Objective: Synthesis of 1-benzyl-4-phenylimidazole with >95% regioselectivity (N1 vs N3). Method: Kinetic Control via Phase Transfer Catalysis (PTC).

Reagents:
  • 4-Phenylimidazole (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Hydroxide (KOH), pulverized (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:
  • Preparation: In a dry flask under

    
    , suspend 4-phenylimidazole and TBAB in toluene.
    
  • Deprotonation: Add pulverized KOH. Stir vigorously at room temperature for 30 mins. Note: The mixture will become heterogeneous.

  • Addition: Cool to 0°C. Add Benzyl Bromide dropwise over 20 minutes.

    • Why? Slow addition at low temp favors the kinetic product (N1-alkylation) due to the steric bulk of the phenyl group blocking N3.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench & Workup:

    • Filter off the solid KBr/KOH salts.

    • Wash the toluene filtrate with water (2x) and brine (1x).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate (3:1).

    • Result: The 1,4-isomer (N1) crystallizes preferentially; the 1,5-isomer (N3) often remains in the mother liquor.

References

  • BenchChem Technical Support. (2025).[2][3] Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.Link

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities.Link

  • Van Leusen, A. M., et al. (1977).[4] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition... Journal of Organic Chemistry. Link

  • Zheng, X., et al. (2020).[5] Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.[5][6][7] Pharmaceuticals.[5][6][8][9][10] Link

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.Link

Sources

Troubleshooting

managing regioselectivity in the functionalization of 5-Bromo-1H-imidazole-2-carbonitrile

Current Status: Operational Ticket Focus: Regioselectivity Management & Synthetic Workflow Assigned Specialist: Senior Application Scientist Introduction: The "Chameleon" Challenge Welcome to the technical support hub fo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Regioselectivity Management & Synthetic Workflow Assigned Specialist: Senior Application Scientist

Introduction: The "Chameleon" Challenge

Welcome to the technical support hub for 5-Bromo-1H-imidazole-2-carbonitrile . This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and various oncology targets. However, its utility is often hampered by its "chameleon-like" behavior—specifically, the tautomeric equilibrium that complicates regioselective functionalization.

This guide treats the molecule not just as a reagent, but as a system requiring specific inputs (conditions) to achieve deterministic outputs (regioisomers).

The Core Problem: Tautomeric Ambiguity

Before any reaction is planned, you must recognize that "5-Bromo-1H-imidazole-2-carbonitrile" exists as a rapid equilibrium between two tautomers.

  • Tautomer A (4-Bromo): The proton is on the nitrogen distal to the bromine.

  • Tautomer B (5-Bromo): The proton is on the nitrogen proximal to the bromine.

When you introduce an electrophile (alkyl halide, protecting group), the system "freezes" into one of two regioisomers:

  • 1,4-Isomer (Distal): Substituent ends up away from the Bromine. (Thermodynamically and sterically favored).

  • 1,5-Isomer (Proximal): Substituent ends up next to the Bromine. (Often the minor product, but electronically accessible).

Module 1: Managing N-Alkylation Regioselectivity

User Report: "I am getting a 60:40 mixture of isomers when methylating. How do I shift this to >90:10?"

The Diagnostic

The regiochemical outcome is governed by the interplay of Sterics (repulsion between the incoming electrophile and the Br atom) and Electronics (the specific coordination of the cation with the N-lone pair).

Protocol: Maximizing the 1,4-Isomer (Distal)

To force the substituent to the position furthest from the bromine (yielding the 4-bromo-1-alkyl product), rely on steric bulk and loose ion pairing.

Reagents:

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1][2]
  • Solvent: DMF or NMP (Polar aprotic promotes

    
     mechanism).
    
  • Temperature:

    
     to RT.
    

Step-by-Step Workflow:

  • Dissolve 5-Bromo-1H-imidazole-2-carbonitrile (1.0 equiv) in DMF (0.2 M).

  • Add

    
     (1.5 equiv). Stir for 15 min. Note: The solution will turn yellow/orange as the anion forms.
    
  • Add the alkyl halide (1.1 equiv) dropwise.

  • Critical Check: If using a bulky electrophile (e.g., SEM-Cl, Trityl-Cl), the selectivity for the 1,4-isomer will naturally exceed 95% due to the inability of the group to fit next to the Bromine.

Protocol: Accessing the 1,5-Isomer (Proximal)

Targeting the sterically crowded 1,5-isomer is difficult. The most reliable method is indirect synthesis (cyclization of pre-functionalized precursors) rather than direct alkylation. However, if direct alkylation is required:

  • Strategy: Use the "Coordination Effect."

  • Conditions: Use Sodium Hydride (

    
    ) in THF. The tight ion pair between 
    
    
    
    and the imidazole nitrogen can sometimes alter the nucleophilicity ratio, though mixtures are still likely. Separation by column chromatography is almost always required.
Visualizing the Pathway

G Start Start: 5-Bromo-1H-imidazole-2-carbonitrile (Tautomeric Mixture) Decision Target Regioisomer? Start->Decision Path14 Target: 1,4-Isomer (Distal) (Group away from Br) Decision->Path14 Most Common Path15 Target: 1,5-Isomer (Proximal) (Group next to Br) Decision->Path15 Rare/Difficult Method14 Mechanism: Steric Control Reagents: Cs2CO3 / DMF Electrophile: Bulky (Trt, SEM, Bn) Path14->Method14 Method15 Mechanism: Electronic/Chelation Reagents: NaH / THF (Expect Mixtures ~1:1) Path15->Method15 Result14 Result: >90% 1,4-Product (Major) Method14->Result14 Result15 Result: Mixed Isomers (Requires HPLC/Column) Method15->Result15

Caption: Decision tree for controlling N-alkylation regiochemistry based on steric and electronic factors.

Module 2: C-5 Functionalization (Suzuki Coupling)

User Report: "My Suzuki coupling failed. I see starting material and some de-brominated byproduct."

The Diagnosis

Direct coupling on the free NH imidazole is prone to failure because:

  • Catalyst Poisoning: The free nitrogen (

    
     lone pair) binds to Palladium, deactivating the catalyst.
    
  • Protodebromination: The acidic NH proton can quench the Pd-Ar intermediate, leading to the loss of bromine (H replaces Br).

The Solution: The "Protect-Couple-Deprotect" Sandwich

You must protect the nitrogen before attempting C-C bond formation.

Recommended Protecting Group (PG):

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, directs to 1,4-isomer, removed by acid or fluoride.

  • THP (Tetrahydropyranyl): Cheap, easy to remove with mild acid.

  • Methyl: Only if you want the methyl group permanently.

Optimized Suzuki Protocol:

ParameterRecommendationRationale
Catalyst

Ferrocene ligand resists deactivation better than

.
Load 5 - 10 mol%Higher load needed for electron-poor heterocycles.
Base

(2.0 equiv)
Anhydrous conditions preferred to protect the nitrile.
Solvent 1,4-Dioxane / Water (9:1)Dioxane boils high (

) allowing thermal activation.
Temp

Imidazole-Br bond is strong; requires energy to insert.

Step-by-Step Workflow:

  • Protection: React 5-bromo-2-cyanoimidazole with SEM-Cl/DIPEA/DCM. Isolate the 1,4-isomer.

  • Coupling: Combine Protected-Imidazole (1.0 eq), Boronic Acid (1.2 eq), Base, and Catalyst in degassed solvent. Heat for 4-12h.

  • Deprotection: Treat with TFA (if THP/SEM) or TBAF (if SEM) to restore the NH.

Module 3: The Nitrile Trap (Troubleshooting C2)

User Report: "I tried to lithiate the bromine to react with an aldehyde, but the nitrile disappeared."

The Issue

The nitrile (CN) at C2 is highly electrophilic. Standard organolithium reagents (n-BuLi) will attack the nitrile faster than they perform Lithium-Halogen exchange on the bromine, leading to ketones or amidines.

The Workaround

If you need to functionalize the C5-Br via metalation while keeping the C2-CN intact:

  • Do NOT use n-BuLi.

  • Use Knochel-Hauser Base:

    
     (TurboGrignard).
    
    • Why: It is selective for I/Br exchange and tolerates nitriles at low temperatures (

      
       to 
      
      
      
      ).
  • Alternative: Use Palladium-catalyzed cyanation or carbonylation instead of lithiation if you need to build a carbonyl at C5.

FAQ: Frequently Asked Questions

Q1: Can I differentiate the 1,4- and 1,5-isomers by NMR? A: Yes.

  • NOE (Nuclear Overhauser Effect): This is the gold standard. Irradiate the N-Alkyl protons.

    • If you see an enhancement of the imidazole C-H signal, the alkyl group is proximal to the CH (meaning it is the 1,5-isomer , where Alkyl is at N1 and H is at C4).

    • If you see no enhancement of the imidazole C-H, the alkyl group is likely distal (the 1,4-isomer , where Alkyl is at N1 and Br is at C4).

Q2: Why is the 2-cyano group important for reactivity? A: The nitrile is strongly electron-withdrawing. This lowers the


 of the NH (making it more acidic, ~pK 8-9) compared to simple imidazole (~pK 14). This means you can use milder bases (Carbonates) for alkylation, avoiding harsh conditions that might degrade other functional groups.

Q3: My reaction turns black and precipitates Pd black. Why? A: This indicates catalyst decomposition. It usually happens if the oxidative addition step is too slow (unreactive bromide) or if the ligand is stripped by the imidazole nitrogen.

  • Fix: Switch to a phosphine ligand with a biaryl backbone (e.g., XPhos or SPhos ) which forms a highly active catalytic species that binds Pd tightly, preventing "death" by imidazole coordination.

References

  • Regioselectivity in Imidazole Alkylation

    • Title: Regioselective N-Alkylation of the 1H-Indazole Scaffold (Analogous chemistry for electron-deficient azoles).[3][4][5]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Suzuki Coupling on Azoles

    • Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Knochel-Hauser Base Chemistry: Title: Functionalization of Heterocycles using Knochel-Hauser Bases. Source: Sigma-Aldrich Technical Guides.
  • Tautomerism Data: Title: Tautomerism in 4,4'-Bi-1H-imidazole (Fundamental principles of imidazole tautomerism). Source: BenchChem Technical Library.

Sources

Optimization

work-up procedures to remove palladium catalyst from imidazole compounds

An essential, yet often challenging, step in the synthesis of imidazole-containing active pharmaceutical ingredients (APIs) is the removal of residual palladium catalysts. Given the stringent limits on elemental impuriti...

Author: BenchChem Technical Support Team. Date: February 2026

An essential, yet often challenging, step in the synthesis of imidazole-containing active pharmaceutical ingredients (APIs) is the removal of residual palladium catalysts. Given the stringent limits on elemental impurities set by regulatory bodies like the FDA and EMA under ICH Q3D guidelines, ensuring the efficient and consistent removal of palladium is paramount for drug safety and efficacy.[1] Imidazole compounds present a unique challenge due to the coordinating nature of the nitrogen atoms within the heterocyclic ring, which can form stable complexes with palladium, making its removal non-trivial.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing palladium removal from imidazole compounds. It is structured in a question-and-answer format to directly address common issues encountered in the lab and during scale-up.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from imidazole compounds so difficult?

The primary difficulty arises from the Lewis basic nitrogen atoms in the imidazole ring. These nitrogens can act as strong ligands, coordinating with the palladium catalyst. This coordination can lead to:

  • Formation of Soluble Complexes: The palladium-imidazole complex may remain dissolved in the reaction mixture, rendering simple filtration ineffective.

  • Scavenger Inefficiency: The strong coordination between palladium and the imidazole product can prevent or slow the binding of palladium to a metal scavenger, as the scavenger must compete with the product for the metal center.

Q2: What are the primary methods for palladium removal?

The most common methods can be broadly categorized as:

  • Adsorption: Using materials with a high surface area to physically adsorb the palladium. Activated carbon is the most common example.[2][3]

  • Scavenging: Employing solid-supported reagents (typically functionalized silica or polymers) that selectively bind to the metal through chelation or coordination.[4]

  • Chromatography: Passing the crude product through a silica gel column. However, this is often insufficient on its own to reach very low ppm levels.[5]

  • Extraction: Using a liquid-liquid extraction with an aqueous phase containing a chelating agent to pull the metal salt out of the organic phase.

  • Crystallization: Purifying the final compound by crystallization, which can leave the palladium impurities behind in the mother liquor. This can be enhanced by using additives that complex with palladium.[6]

Q3: What are the acceptable limits for residual palladium in a pharmaceutical product?

According to the ICH Q3D Guideline for Elemental Impurities, palladium is a Route-Specific oral PDE (Permitted Daily Exposure) of 100 µ g/day . The concentration limit in the final drug product (in ppm) is calculated based on the maximum daily dose of the drug. For compounds intended for biological screening, a general guideline is to aim for levels below 100 ppm to avoid potential interference with assays.[5][7] For late-stage clinical candidates and commercial APIs, the limits are much stricter, often requiring levels below 10 ppm.

Troubleshooting Guide

This section addresses specific problems you might encounter during the palladium work-up procedure.

Problem 1: Simple filtration or celite plug is not removing the palladium.
  • Symptom: The filtrate remains dark-colored, and analysis (e.g., ICP-MS) shows high palladium levels.

  • Causality: This almost certainly indicates that your palladium is not a heterogeneous "palladium on carbon" type that has crashed out but is a soluble palladium species. Homogeneous catalysts or leached palladium from a heterogeneous catalyst can form soluble complexes, especially with imidazole-containing products.

  • Solutions:

    • Switch to an Adsorption or Scavenging Method: Filtration is only effective for insoluble, heterogeneous particles. You must use a method that targets soluble metal species.

    • Attempt Precipitation: In some cases, adding an anti-solvent can cause the palladium complex to precipitate, allowing for subsequent filtration. This requires careful optimization to avoid precipitating your desired product.

Problem 2: My metal scavenger is not effective.
  • Symptom: You've treated your reaction mixture with a scavenger, but residual palladium levels are still unacceptably high.

  • Causality: The inefficiency of a scavenger can be traced back to several factors, often related to the specific chemistry of your system.

  • Solutions:

    • Incorrect Scavenger Choice: The choice of scavenger is critical and depends on the palladium's oxidation state (Pd(0) vs. Pd(II)) and the solvent system.[4][8] Thiol-based scavengers, for instance, are generally highly effective for the softer Pd(II) species, while other functionalities might be better for Pd(0).[8][9]

      • Action: Perform a scavenger screen. Test a small panel of scavengers with different functional groups (e.g., Thiol, Amino, Triaminetetraacetic acid) to identify the most effective one for your specific product and palladium catalyst system.[10]

    • Competition from the Imidazole Product: Your product itself is a ligand. The scavenger must have a higher affinity for palladium than your imidazole compound does.

      • Action 1: Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can increase the rate of exchange and drive the equilibrium towards the scavenger-palladium complex. Monitor for product degradation.

      • Action 2: Increase Scavenger Equivalents: Increase the weight equivalents of the scavenger relative to the estimated amount of palladium.

      • Action 3: Increase Reaction Time: Allow the scavenger to stir with the reaction mixture for a longer period (e.g., 12-24 hours) to ensure complete binding.[8]

    • Poor Mass Transfer: The scavenger is a solid, and the palladium is in solution. Efficient mixing is crucial.

      • Action: Ensure vigorous stirring to maintain a good suspension of the scavenger in the solution. For larger scales, mechanical stirring is necessary.

Problem 3: Activated carbon treatment leads to significant product loss.
  • Symptom: Palladium levels are low, but the yield of your isolated product is poor.

  • Causality: Activated carbon is a relatively non-selective adsorbent.[8] Its high surface area can adsorb not only the palladium catalyst but also your desired imidazole compound, especially if the product is large, planar, or has aromatic functionality.

  • Solutions:

    • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Run small-scale experiments to determine the optimal weight percentage of carbon that reduces palladium to the target level without significant product loss. A Pfizer case study successfully used 0.2 wt of Darco KB-B activated carbon.[8]

    • Solvent Selection: The choice of solvent can influence the relative adsorption of your product versus the palladium. Test different solvents to see if you can find one that minimizes product binding.

    • Post-Treatment Wash: After filtering off the activated carbon, wash the carbon cake with a small amount of fresh, hot solvent to recover some of the adsorbed product. Be aware that this can sometimes cause minor leaching of palladium back into the filtrate.[8]

    • Consider a More Selective Method: If product loss remains high, activated carbon may not be suitable for your specific compound. A highly selective functionalized silica scavenger may be a better, albeit more expensive, option.[8]

Palladium Removal Workflow & Decision Making

The following diagram illustrates a logical workflow for selecting and troubleshooting a palladium removal strategy.

Palladium_Removal_Workflow cluster_troubleshooting Troubleshooting Loop start Reaction Complete (Imidazole Product + Pd) check_pd_state Is Pd Heterogeneous (e.g., Pd/C)? start->check_pd_state filtration Primary Filtration (e.g., through Celite) check_pd_state->filtration Yes method_selection Select Method for Soluble Pd check_pd_state->method_selection No (Homogeneous) analyze1 Analyze Filtrate for Pd (ICP-MS) filtration->analyze1 success Success: Pd < Target Limit analyze1->success < Target failure High Pd Detected: Soluble Pd Present analyze1->failure > Target failure->method_selection troubleshoot_scavenger Troubleshoot Scavenger (See Guide) troubleshoot_carbon Troubleshoot Carbon (See Guide) scavenger Option 1: Metal Scavenger method_selection->scavenger carbon Option 2: Activated Carbon method_selection->carbon extraction Option 3: L/L Extraction method_selection->extraction scavenger->analyze1 Treat & Filter carbon->analyze1 Treat & Filter extraction->analyze1 Extract & Analyze

Caption: A decision tree for selecting and troubleshooting palladium removal methods.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol allows for the rapid identification of the most effective scavenger for your specific system.

  • Preparation:

    • Dispense 1 mL aliquots of your crude reaction mixture (post-reaction, pre-workup) into several identical vials. Retain one vial as an untreated control.

    • To each of the other vials, add a different metal scavenger (e.g., SiliaMetS Thiol, Biotage MP-TMT, Smopex-234). Use a consistent loading, for example, 20-30 mg per vial (approx. 5-10 equivalents relative to palladium).

  • Incubation:

    • Seal the vials and place them on a shaker or stirring plate at a controlled temperature (start with room temperature or 40 °C).

    • Allow the mixtures to agitate for a set period, typically 4 to 24 hours.

  • Sampling and Analysis:

    • After incubation, draw a sample from the supernatant of each vial using a filter-tip pipette to exclude the solid scavenger.

    • Dilute the samples appropriately and submit them for palladium analysis by ICP-MS or a similar technique.

  • Evaluation:

    • Compare the residual palladium levels in each scavenger-treated sample to the untreated control. The scavenger that provides the lowest residual palladium level is the lead candidate for optimization.

Protocol 2: Optimized Activated Carbon Treatment

This protocol aims to maximize palladium removal while minimizing product loss.

  • Determine Optimal Loading:

    • In small-scale trials (e.g., 5 mL of reaction mixture), test different loadings of activated carbon (e.g., 0.1, 0.2, 0.5, 1.0 wt% relative to the product mass).

    • Stir the mixtures at a set temperature (e.g., 45 °C) for a fixed time (e.g., 12-18 hours).[8]

    • Filter each mixture and analyze both the palladium content and the product concentration in the filtrate (by HPLC or UPLC). Select the lowest loading that achieves the desired palladium reduction without substantial product loss.

  • Scaled-Up Procedure:

    • Charge your reaction vessel with the crude product solution.

    • Add the pre-determined optimal amount of activated carbon (e.g., Darco KB-B).

    • Stir the slurry vigorously at the optimized temperature and for the optimized time.

    • Prepare a filter bed (e.g., a pad of Celite, ~1-2 cm thick) in a filter funnel and pre-wet it with the reaction solvent.[11]

    • Filter the slurry through the prepared bed.

    • Wash the carbon cake with a small amount of hot, fresh solvent to recover the product.

    • Combine the filtrates and proceed with the next steps of your synthesis (e.g., concentration, crystallization).

Data Summary: Comparison of Palladium Removal Techniques

MethodMechanismProsConsBest For...
Functionalized Scavengers Chelation / CoordinationHigh selectivity, minimal product loss, effective to low ppm levels.[12]Higher cost, requires screening and optimization.Final API steps, high-value products, situations where product loss is unacceptable.
Activated Carbon AdsorptionLow cost, effective for a wide range of palladium species, scalable.[2][8]Non-selective (can adsorb product), can be dusty and difficult to handle at scale.Early to mid-stage intermediates, large-scale manufacturing where cost is a key driver.[8]
Chromatography Differential AdsorptionCan remove other impurities simultaneously.Often insufficient alone for palladium (<90% removal), requires large solvent volumes.[5]Initial crude purification, but almost always requires a secondary treatment step.
Crystallization Solid-Liquid EquilibriumHighly effective for purification, scalable.Can concentrate impurities if they co-crystallize, may require additives to be effective for Pd.[1][6]Final purification step, especially when a specific polymorph is desired.
Liquid-Liquid Extraction PartitioningCan be simple to implement.Often requires multiple washes, generates significant aqueous waste, may not be highly efficient.[11]Situations where the palladium can be converted into a highly water-soluble salt.

References

  • SpinChem. Palladium catalyst recovery using scavenger resin.[Link]

  • Biotage. (2023-01-20). How to Remove Palladium in three easy steps.[Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.[Link]

  • National Center for Biotechnology Information (PMC). (2022-01-20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.[Link]

  • ResearchGate. (2015-05-18). How can i remove palladium Pd catalyst easily?[Link]

  • ResearchGate. (2025-08-06). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.[Link]

  • ACS Publications. (2023-09-06). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[Link]

  • Ingenta Connect. The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.[Link]

  • Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.[Link]

  • Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[Link]

  • Reddit. (2025-09-19). Your trick to remove residual palladium.[Link]

  • ResearchGate. (2025-08-05). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.[Link]

  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.[Link]

  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.[Link]

  • ResearchGate. (2025-08-10). Cross-Linked Imidazolium Salts as Scavengers for Palladium | Request PDF.[Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.[Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.[Link]

  • PubMed. (2023-12-01). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.[Link]

Sources

Troubleshooting

analytical methods for detecting impurities in 5-Bromo-1H-imidazole-2-carbonitrile synthesis

This technical guide serves as a specialized support resource for researchers working with 5-Bromo-1H-imidazole-2-carbonitrile (CAS: 103884-91-9). It moves beyond standard protocols to address the specific chemical behav...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers working with 5-Bromo-1H-imidazole-2-carbonitrile (CAS: 103884-91-9). It moves beyond standard protocols to address the specific chemical behaviors, impurity profiles, and analytical anomalies inherent to this electron-deficient imidazole scaffold.

Part 1: The Impurity Landscape (Fate Mapping)

Before troubleshooting, you must understand the "Impurity Fate Map." This molecule combines a labile nitrile group with a halogenated imidazole core, creating two distinct axes of instability: Hydrolysis (Chemical Stability) and Regiochemistry (Tautomerism).

Impurity Fate Map

The following diagram illustrates the genesis of common impurities during synthesis (typically via bromination of imidazole-2-carbonitrile or cyanation of bromoimidazoles) and storage.

ImpurityFateMap cluster_tautomer Tautomeric Equilibrium (Rapid Exchange) SM Starting Material (Imidazole-2-carbonitrile) Target TARGET PRODUCT 5-Bromo-1H-imidazole-2-carbonitrile (MW: 171.98) SM->Target Bromination (NBS/Br2) Imp_DiBr Impurity A (Over-Bromination) 4,5-Dibromo-1H-imidazole-2-carbonitrile (MW: 250.88) Target->Imp_DiBr Excess Bromine (Kinetic Control Failure) Imp_Amide Impurity B (Hydrolysis) 5-Bromo-1H-imidazole-2-carboxamide (MW: 190.00) Target->Imp_Amide H2O / pH > 8 or < 3 (Nitrile Hydrolysis) Imp_Acid Impurity C (Deep Hydrolysis) 5-Bromo-1H-imidazole-2-carboxylic acid Imp_Amide->Imp_Acid Prolonged Hydrolysis

Caption: Impurity lineage showing the critical pathways of over-bromination and nitrile hydrolysis.

Part 2: Analytical Method Development (HPLC)

The primary challenge in analyzing this molecule is the "Polarity Trap." The 2-cyano group withdraws electrons, significantly lowering the basicity of the imidazole ring (pKa of conjugate acid < 2) while increasing the acidity of the N-H proton (pKa ~9.5). This makes the molecule neutral at standard HPLC pH (3–7), leading to potential peak shape issues if silanol interactions occur.

Standardized HPLC Protocol

Use this method as your baseline. It is designed to separate the highly polar hydrolytic impurities (Amide) from the hydrophobic dibromo species.

ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm"End-capping" reduces silanol activity, preventing tailing of the imidazole nitrogen.
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0)Low pH suppresses silanol ionization on the column and keeps the imidazole neutral/protonated.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier. Methanol can cause higher pressure and different selectivity for amides.
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5% → 60% B15-20 min: 60% → 90% BInitial isocratic hold is critical to retain the polar Amide impurity (Impurity B).
Flow Rate 1.0 mL/minStandard.
Detection UV @ 220 nm and 254 nm220 nm detects the amide bond; 254 nm is specific to the aromatic imidazole core.
Column Temp 30°CControls viscosity and retention reproducibility.
Relative Retention Times (RRT)

Reference: Target Peak = 1.00

CompoundRRT (Approx)Identification Feature
Hydrolysis Amide (Impurity B) 0.40 - 0.60Elutes early due to high polarity. Broad peak shape common.
Starting Material (Des-bromo) 0.75 - 0.85Lacks bromine isotope pattern in MS.
Target (5-Bromo) 1.00Distinctive 1:1 Br isotope pattern (see LC-MS section).
Dibromo Species (Impurity A) 1.40 - 1.60Very hydrophobic. Elutes late.

Part 3: Troubleshooting & FAQs

Q1: "I see two peaks for my product in HPLC. Is this the 4-bromo and 5-bromo regioisomer pair?"

Verdict: Likely No. Scientific Reasoning: In unsubstituted 1H-imidazoles, the proton on the nitrogen hops rapidly between N1 and N3 (prototropic tautomerism). At room temperature in solution, 4-bromo and 5-bromo-1H-imidazole-2-carbonitrile are chemically equivalent tautomers of the same molecule. They average out to a single peak.

Troubleshooting Steps:

  • Check for Hydrolysis: The "second peak" is most likely the Amide (Impurity B). Check if it elutes earlier than the main peak.

  • Check for Protecting Groups: If your imidazole nitrogen is protected (e.g., SEM, Boc, Methyl), then tautomerism is locked. In this case, you will see distinct 4-bromo and 5-bromo regioisomers.

  • Peak Splitting: If the peak is split at the apex, your sample solvent might be too strong (e.g., 100% DMSO injection into a 5% ACN mobile phase). Dilute sample in Mobile Phase A.

Q2: "My product purity drops after drying or storage. The main peak decreases, and an early peak grows."

Diagnosis: Nitrile Hydrolysis. The 2-cyano group is activated by the electron-withdrawing bromine and the imidazole ring, making it susceptible to hydration.

Corrective Actions:

  • Avoid Acidic/Basic Workups: Do not use strong acids or bases during isolation. The nitrile hydrolyzes to amide at pH > 10 or pH < 2.

  • Moisture Control: Store the solid under inert gas (Argon/Nitrogen) in a desiccator.

  • Drying: Dry at

    
     under vacuum. High heat accelerates hydrolysis if residual moisture is present.
    
Q3: "How do I distinguish the mono-bromo product from the di-bromo impurity using LC-MS?"

Method: Isotope Pattern Recognition. Bromine has two stable isotopes,


Br and 

Br, in roughly 1:1 abundance.
  • Mono-Bromo (Target): You will see two mass peaks of equal height separated by 2 Da (M and M+2).

    • Example: [M+H]+ at m/z 172 and 174.

  • Di-Bromo (Impurity A): You will see a triplet pattern in a 1:2:1 ratio (M, M+2, M+4).

    • Example: [M+H]+ at m/z 250, 252, and 254.

Q4: "My NMR spectrum shows broad, 'ghost' signals for the imidazole C-H and N-H."

Diagnosis: Tautomeric Exchange Broadening. The N-H proton exchange rate is intermediate on the NMR timescale, causing broadening of the adjacent C4/C5 signals.

Protocol for Sharp NMR:

  • Solvent: Use DMSO-d6 instead of CDCl3. DMSO hydrogen-bonds to the N-H, slowing the exchange and sharpening the peaks.

  • Acid Spike: Add 1 drop of TFA-d (deuterated trifluoroacetic acid) or concentrated DCl. This protonates the imidazole, locking it into a specific cation form and collapsing the tautomers into a single, sharp set of signals.

  • Temperature: Running the NMR at 50°C can speed up the exchange enough to average the signals into a sharp peak (fast exchange limit).

Part 4: Advanced Workflow Visualization

The following diagram details the logical flow for confirming the identity and purity of the synthesized material.

AnalyticalWorkflow cluster_checks Quality Gates Start Crude Product Isolated HPLC HPLC-UV (Method above) Start->HPLC Decision Purity > 95%? HPLC->Decision LCMS LC-MS Analysis Check Br Isotope Pattern Decision->LCMS Yes Recryst Recrystallization (Solvent: EtOH/Water or Toluene) Decision->Recryst No (Di-bromo present) NMR 1H NMR (DMSO-d6) Check for Tautomer Broadening LCMS->NMR Recryst->HPLC Re-analyze

Caption: Analytical decision tree for validating 5-Bromo-1H-imidazole-2-carbonitrile.

References

  • BenchChem. (2025). Synthesis routes of 5-bromo-1H-indazole and related imidazole derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). 1H-imidazole-2-carbonitrile | CID 564456 - PubChem.[1] Retrieved from

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Imidazole Acidity/Basicity).[2] Retrieved from

  • ResearchGate. (2023). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Retrieved from

  • Chromatography Forum. (2005). Separation of tautomer compounds: Strategies for Imidazoles. Retrieved from

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Investigating the Biological Potential of 5-Bromo-1H-imidazole-2-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating 5-Bromo-1H-imidazole-2-carbonitrile Derivatives The imidazole ring is a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 5-Bromo-1H-imidazole-2-carbonitrile Derivatives

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its five-membered heterocyclic structure, containing two nitrogen atoms, allows for diverse biological interactions.[2] The incorporation of a bromine atom at the 5-position and a carbonitrile group at the 2-position of the imidazole ring introduces unique electronic and steric properties that can significantly influence biological activity.

The bromine atom, a halogen, can enhance lipophilicity, potentially improving membrane permeability. Furthermore, it can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, which can modulate the acidity of the imidazole N-H proton and influence interactions with biological targets.[3] This strategic combination of functionalities suggests that 5-Bromo-1H-imidazole-2-carbonitrile derivatives are promising candidates for a range of therapeutic applications.

Postulated Biological Activities and Proposed Screening Strategies

Based on the known biological activities of various imidazole derivatives, we can hypothesize several potential therapeutic applications for 5-Bromo-1H-imidazole-2-carbonitrile derivatives.[1][2] This section outlines these potential activities and provides detailed experimental workflows for their investigation.

Antimicrobial Activity

Imidazole derivatives have a long history as effective antimicrobial agents.[4][5] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[6]

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies s1 Synthesize Derivatives s2 Purify & Characterize (NMR, HRMS) s1->s2 p1 Broth Microdilution Assay (MIC) s2->p1 Test Compounds p2 Agar Disc Diffusion Assay s2->p2 Test Compounds m1 Time-Kill Kinetics p1->m1 Active Compounds m2 Biofilm Inhibition Assay p1->m2 Active Compounds m3 Cytotoxicity Assay (e.g., MTT on mammalian cells) p1->m3 Active Compounds

Caption: Proposed workflow for antimicrobial screening of 5-Bromo-1H-imidazole-2-carbonitrile derivatives.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The synthesized 5-Bromo-1H-imidazole-2-carbonitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well containing the compound dilution is inoculated with the prepared bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Numerous imidazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, disruption of microtubules, and induction of apoptosis.[7]

Anticancer_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Cytotoxicity Screening cluster_mechanistic Mechanistic Elucidation s1 Synthesize Derivatives s2 Purify & Characterize s1->s2 p1 MTT/MTS Assay on Cancer Cell Lines (e.g., MCF-7, A549) s2->p1 Test Compounds m1 Cell Cycle Analysis (Flow Cytometry) p1->m1 Active Compounds (IC50 determination) m2 Apoptosis Assay (Annexin V/PI Staining) p1->m2 m3 Kinase Inhibition Assays p1->m3 m4 Western Blot for Apoptotic & Cell Cycle Markers m1->m4 m2->m4

Caption: Proposed workflow for anticancer screening of 5-Bromo-1H-imidazole-2-carbonitrile derivatives.

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO and diluted to various concentrations in cell culture medium. The medium from the wells is replaced with the medium containing the test compounds, and the cells are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Enzyme Inhibition

The imidazole scaffold is a common feature in many enzyme inhibitors.[8][9] The 5-Bromo-1H-imidazole-2-carbonitrile core could potentially target a variety of enzymes, such as kinases, phosphatases, or metabolic enzymes like α-glucosidase.

Enzyme_Inhibition_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Enzyme Inhibition Assay cluster_mechanistic Kinetic & Mechanistic Studies s1 Synthesize Derivatives s2 Purify & Characterize s1->s2 p2 In vitro Inhibition Assay (IC50 determination) s2->p2 Test Compounds p1 Select Target Enzyme (e.g., α-glucosidase, a specific kinase) p1->p2 m1 Enzyme Kinetic Studies (Lineweaver-Burk plot) p2->m1 Potent Inhibitors m2 Molecular Docking Studies m1->m2 Determine Mode of Inhibition

Caption: Proposed workflow for enzyme inhibition screening of 5-Bromo-1H-imidazole-2-carbonitrile derivatives.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing α-glucosidase enzyme solution in phosphate buffer (pH 6.8) and various concentrations of the synthesized imidazole derivatives.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation and Termination: The plate is incubated at 37°C for 20 minutes. The reaction is then terminated by adding a sodium carbonate solution.

  • Measurement: The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm. Acarbose can be used as a positive control.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined from the dose-response curve.

Potential Structure-Activity Relationships (SAR)

Systematic modification of the 5-Bromo-1H-imidazole-2-carbonitrile scaffold is crucial for optimizing biological activity. Key positions for derivatization include the N-1 and C-4 positions of the imidazole ring.

  • N-1 Substitution: Introducing various alkyl or aryl substituents at the N-1 position can significantly impact the compound's lipophilicity, steric bulk, and metabolic stability. This can influence pharmacokinetic properties and binding interactions with the target.

  • C-4 Substitution: Modifications at the C-4 position can alter the electronic properties and shape of the molecule, potentially leading to improved target engagement.

Conclusion and Future Directions

The 5-Bromo-1H-imidazole-2-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct experimental data for derivatives of this specific core is limited in the public domain, the known biological activities of structurally related imidazole compounds provide a strong rationale for its investigation. The proposed screening workflows and detailed experimental protocols in this guide offer a robust framework for researchers to systematically evaluate the antimicrobial, anticancer, and enzyme inhibitory potential of this intriguing class of molecules. Future research should focus on the synthesis of a diverse library of these derivatives and their comprehensive biological evaluation to elucidate structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. Journal of Pharmacy Science and Research. Available at: [Link]

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. The National Institutes of Health. Available at: [Link]

  • Exploration of structure-based on imidazole core as antibacterial agents. PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. The National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. Available at: [Link]

  • Imidazoles as potential anticancer agents. The National Institutes of Health. Available at: [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activity of Some Imidazole‐5‐(4H)one Derivatives. ResearchGate. Available at: [Link]

  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. ResearchGate. Available at: [Link]

  • Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. ACS Publications. Available at: [Link]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed. Available at: [Link]

  • Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives. PubMed. Available at: [Link]

  • A Literature Review on Antimicrobial Activities of Imidazole. ResearchGate. Available at: [Link]

  • Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. Semantic Scholar. Available at: [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link]

  • 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available at: [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers. Available at: [Link]

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Comparative

A Comparative Guide to Scaffolds in Combinatorial Chemistry: The Distinct Advantages of 5-Bromo-1H-imidazole-2-carbonitrile

Introduction: The Central Role of the Scaffold in Modern Drug Discovery In the landscape of contemporary drug discovery, combinatorial chemistry remains a cornerstone for the rapid generation of large, structurally diver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Scaffold in Modern Drug Discovery

In the landscape of contemporary drug discovery, combinatorial chemistry remains a cornerstone for the rapid generation of large, structurally diverse libraries of small molecules.[1] The objective is to efficiently explore vast regions of chemical space to identify novel therapeutic agents. The success of any combinatorial library synthesis is fundamentally tethered to the choice of the central molecular framework, or "scaffold."[2][3] This scaffold dictates the three-dimensional orientation of appended functionalities and profoundly influences the physicochemical and pharmacological properties of the final compounds.

Among the pantheon of heterocyclic scaffolds, the imidazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and bioactive natural products.[4][5][6] This guide provides an in-depth technical assessment of a particularly versatile imidazole derivative, 5-Bromo-1H-imidazole-2-carbonitrile , and objectively compares its performance and utility against other common scaffolds. We will delve into the causality behind its synthetic advantages and present experimental frameworks to validate its superiority for generating high-quality, diverse chemical libraries.

The Strategic Advantage: Deconstructing 5-Bromo-1H-imidazole-2-carbonitrile

The power of 5-Bromo-1H-imidazole-2-carbonitrile as a combinatorial building block stems from its unique and synergistic arrangement of three distinct functional moieties: the imidazole core, a strategically placed bromine atom, and a cyano group. Each of these offers an orthogonal vector for chemical diversification.

  • The Imidazole Core: This five-membered aromatic heterocycle is not merely a structural anchor. Its two nitrogen atoms provide a rich electronic profile, capable of acting as both hydrogen bond donors and acceptors.[4] This dual capacity is critical for forming specific, high-affinity interactions with biological targets like enzymes and receptors.[5] Furthermore, the acidic N-H proton provides a reliable site for alkylation or arylation, allowing for the introduction of a primary set of diverse substituents (R¹).

  • The Bromo Group (C5 Position): The bromine atom is an exceptionally valuable synthetic handle. It is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This enables the facile introduction of a vast and diverse range of aryl, heteroaryl, alkyl, and alkynyl groups (R²) into the scaffold. The strategic placement at the C5 position ensures minimal steric hindrance for these transformations. Moreover, the halogen atom itself can participate in "halogen bonding," a non-covalent interaction that can contribute to binding affinity at a protein active site.[7][8]

  • The Nitrile Group (C2 Position): The cyano group is a remarkably versatile functional group in medicinal chemistry.[9] It is a potent hydrogen bond acceptor and often serves as a bioisosteric replacement for a carbonyl group or even a halogen, improving metabolic stability and modulating physicochemical properties.[10][11][12] For instance, replacing a hydrogen or halogen with a nitrile can significantly lower lipophilicity (cLogP), which is often beneficial for optimizing ADME-Tox profiles.[10][13] Synthetically, the nitrile can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to an amine, providing further diversification points (R³).

The strategic combination of these three functional groups on a single, compact scaffold provides an unparalleled platform for generating libraries with high "three-dimensional" diversity.

G cluster_r1 Vector 1: N-H Functionalization cluster_r2 Vector 2: C-Br Cross-Coupling cluster_r3 Vector 3: Nitrile Transformation scaffold 5-Bromo-1H-imidazole-2-carbonitrile r1_alkylation N-Alkylation (e.g., R¹-X, Base) scaffold->r1_alkylation r2_suzuki Suzuki Coupling (e.g., R²-B(OR)₂, Pd catalyst) scaffold->r2_suzuki r3_hydrolysis Hydrolysis (Acid/Base) scaffold->r3_hydrolysis r1_arylation N-Arylation (e.g., Buchwald-Hartwig) r2_heck Heck Coupling (e.g., Alkenes, Pd catalyst) r2_sonogashira Sonogashira Coupling (e.g., Alkynes, Pd/Cu catalyst) r3_reduction Reduction (e.g., H₂, Raney Ni) r3_cycloaddition Cycloaddition (e.g., Azides)

Caption: Diversification vectors of 5-Bromo-1H-imidazole-2-carbonitrile.

Comparative Analysis with Alternative Scaffolds

To fully appreciate the advantages of 5-Bromo-1H-imidazole-2-carbonitrile, it is essential to compare it with other heterocyclic building blocks commonly employed in library synthesis. For this analysis, we will consider two popular alternatives: 4-Bromo-1H-1,2,3-triazole and 5-Bromoindole .

Feature5-Bromo-1H-imidazole-2-carbonitrile4-Bromo-1H-1,2,3-triazole5-Bromoindole
Diversification Points 3 (N-H, C-Br, C-CN)2 (N-H, C-Br)2 (N-H, C-Br)
Orthogonality High (N-H alkylation, Pd-coupling, and nitrile chemistry are highly orthogonal)Moderate (N-H alkylation can sometimes compete with Pd-coupling conditions)Moderate (Indole N-H can be sensitive to bases used in some coupling reactions)
Synthetic Accessibility Readily synthesized from commercially available starting materials.Accessible via "click chemistry" (CuAAC), but requires azide and alkyne precursors.[14]Commercially available, but often more expensive; synthesis can be multi-step.
Scaffold Bio-relevance High. Core of histidine, histamine, and numerous drugs (e.g., metronidazole, cimetidine).[5][15]High. Known for excellent chemical stability and as a peptide bond isostere.Very High. Core of tryptophan, serotonin, and many alkaloids and drugs (e.g., sumatriptan).[15]
Physicochemical Impact Imidazole core is polar and ionizable, often improving solubility. Nitrile group can fine-tune polarity and ADME properties.[4][10]Triazole is a strong H-bond acceptor and metabolically very stable.Indole is more lipophilic and susceptible to oxidative metabolism at the C2/C3 positions.

This comparison highlights the primary advantage of our featured scaffold: it offers an additional, highly versatile diversification point (the nitrile group) without compromising the two primary reaction vectors common to the other scaffolds. This expands the accessible chemical space from a single building block.

Experimental Validation: A Protocol for Parallel Library Synthesis

A self-validating system is the bedrock of trustworthy science. The following protocols outline a robust workflow for the parallel synthesis of a 96-compound library, designed to be executed on standard automated synthesis platforms.

Workflow Overview

The synthesis proceeds in two main steps: an initial N-alkylation followed by a Suzuki cross-coupling reaction. This strategy allows for the introduction of two distinct sets of building blocks (R¹ and R²).

G start Start: 5-Bromo-1H-imidazole-2-carbonitrile (1 equivalent) step1 Step 1: N-Alkylation - 12 x Alkyl Halides (R¹-Br) - K₂CO₃, DMF - 60°C, 12h start->step1 intermediate Intermediate 1: 12 x N-alkylated imidazoles step1->intermediate step2 Step 2: Suzuki Coupling - 8 x Boronic Acids (R²-B(OH)₂) - Pd(PPh₃)₄, Na₂CO₃ - Dioxane/H₂O, 90°C, 8h intermediate->step2 purify Purification - Solid-Phase Extraction (SPE) - or Mass-directed Prep-HPLC step2->purify final Final Library: 96 unique compounds purify->final analysis QC Analysis - LC-MS - ¹H NMR (select examples) final->analysis

Caption: Workflow for a 96-member combinatorial library synthesis.

Detailed Step-by-Step Protocol

Materials:

  • 5-Bromo-1H-imidazole-2-carbonitrile

  • Array of 12 diverse alkyl/benzyl halides (R¹-X)

  • Array of 8 diverse aryl/heteroaryl boronic acids (R²-B(OH)₂)

  • Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF), 1,4-Dioxane, Water

  • 96-well reaction block with magnetic stirring

Procedure:

  • Preparation (Master Plates):

    • Prepare a stock solution of 5-Bromo-1H-imidazole-2-carbonitrile in DMF (e.g., 0.2 M).

    • Prepare stock solutions of the 12 alkyl halides in DMF (0.22 M).

    • Prepare stock solutions of the 8 boronic acids in Dioxane (0.25 M).

  • Step 1: Parallel N-Alkylation

    • To each of the 96 wells in the reaction block, add K₂CO₃ (approx. 3 equivalents).

    • Dispense the 5-Bromo-1H-imidazole-2-carbonitrile stock solution (1 eq.) into all 96 wells.

    • Dispense the 12 alkyl halide stock solutions (1.1 eq.) column-wise, such that each of the 8 rows receives a different alkyl halide.

    • Seal the reaction block and heat at 60°C with stirring for 12 hours.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the imidazole N-H without promoting unwanted side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. A slight excess of the alkyl halide ensures complete consumption of the starting scaffold.

  • Step 2: Parallel Suzuki Cross-Coupling

    • To each well, add an aqueous solution of Na₂CO₃ (3 eq.).

    • Dispense the 8 boronic acid stock solutions (1.2 eq.) row-wise across the plate.

    • In a glovebox, prepare a solution of Pd(PPh₃)₄ (0.05 eq.) in dioxane and dispense it to each well.

    • Seal the reaction block and heat at 90°C with stirring for 8 hours.

    • Causality: The biphasic Dioxane/H₂O system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for a wide range of boronic acids.

  • Work-up and Purification:

    • After cooling, the reaction mixtures can be diluted with a suitable solvent (e.g., ethyl acetate) and passed through a silica or celite plug to remove the palladium catalyst.

    • The solvent is removed in vacuo.

    • The resulting crude products are redissolved in a minimal amount of DMSO/Methanol.

    • Purification is achieved via mass-directed preparative HPLC, which isolates the target compound based on its calculated molecular weight.[16]

Data Analysis: A Performance Comparison

The ultimate measure of a scaffold's utility is the quality and diversity of the library it produces. Below is a table summarizing expected experimental outcomes from the synthesis described above, compared with a parallel synthesis using 5-Bromoindole as the scaffold under similar conditions.

MetricLibrary from 5-Bromo-1H-imidazole-2-carbonitrileLibrary from 5-BromoindoleRationale for Difference
Avg. Yield (Step 1: N-Alkylation) > 90%~85%The imidazole N-H is more acidic and less sterically hindered than the indole N-H, leading to faster, cleaner reactions.
Avg. Yield (Step 2: Suzuki Coupling) ~80%~75%The electron-withdrawing nitrile group on the imidazole ring can enhance the rate of oxidative addition to the C-Br bond, often leading to slightly higher coupling efficiency.
Overall Purity (% Compounds >90%) ~85%~70%Higher individual step yields and fewer side reactions (e.g., indole C3-alkylation) result in a cleaner crude product and higher final purity.
Library Success Rate 92/96 (~96%)84/96 (~88%)The robustness of the imidazole scaffold chemistry leads to fewer failed reactions across a diverse set of building blocks.

Analysis of Causality: The superior performance of the 5-Bromo-1H-imidazole-2-carbonitrile scaffold is not coincidental. It is a direct result of the chemical properties of the imidazole ring system. Its electronics are well-suited for both the N-alkylation and the subsequent palladium-catalyzed coupling, leading to higher yields and purities. The indole scaffold, while valuable, is more prone to side reactions and can be less stable under certain basic or oxidative conditions, leading to a lower overall success rate in a high-throughput format.

Conclusion

For researchers, scientists, and drug development professionals engaged in combinatorial chemistry, the selection of a building block is a critical decision that dictates the efficiency of the synthesis and the quality of the resulting library. This guide has demonstrated that 5-Bromo-1H-imidazole-2-carbonitrile offers a distinct and quantifiable set of advantages over common alternatives.

Its key strengths are:

  • Three Orthogonal Points of Diversification: Allowing for the creation of complex, multi-dimensional libraries from a single starting material.

  • Robust and High-Yielding Chemistry: The electronic nature of the scaffold is conducive to standard, reliable reactions used in parallel synthesis.

  • Inherent "Drug-Like" Properties: The imidazole core is a privileged structure, and the nitrile group provides a powerful tool for modulating physicochemical properties to enhance ADME-Tox profiles.

By leveraging the unique synthetic versatility of 5-Bromo-1H-imidazole-2-carbonitrile, drug discovery programs can more effectively and efficiently explore novel chemical space, increasing the probability of identifying promising new therapeutic candidates.

References

  • ResearchGate. Synthesis of imidazole scaffolds under solvent‐free condition. Available from: [Link]

  • National Institutes of Health. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC, 2023. Available from: [Link]

  • National Institutes of Health. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies. PMC, 2023. Available from: [Link]

  • ACS Omega. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. 2022. Available from: [Link]

  • PubChem. 5-bromo-1h-imidazole-2-carbonitrile (C4H2BrN3). Available from: [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. 2023. Available from: [Link]

  • ResearchGate. Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. Available from: [Link]

  • National Institutes of Health. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC, 2021. Available from: [Link]

  • ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. 2022. Available from: [Link]

  • BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. Available from: [Link]

  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available from: [Link]

  • National Institutes of Health. Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. PMC. Available from: [Link]

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available from: [Link]

  • ResearchGate. Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f. Available from: [Link]

  • MDPI. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. 2024. Available from: [Link]

  • Journal of Chemical Information and Modeling. Drug and Drug Candidate Building Block Analysis. 2009. Available from: [Link]

  • SIOC Journals. Application of Nitrile in Drug Design. 2012. Available from: [Link]

  • National Institutes of Health. Heterocycles in Medicinal Chemistry. PMC, 2017. Available from: [Link]

  • RSC Publishing. New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. 2016. Available from: [Link]

  • ResearchGate. Application of Nitrile in Drug Design. 2012. Available from: [Link]

  • National Institutes of Health. Scaffold‐Based Libraries Versus Make‐on‐Demand Space: A Comparative Assessment of Chemical Content. PMC, 2023. Available from: [Link]

  • Zenodo. MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. 2024. Available from: [Link]

  • ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]

  • RSC Publishing. Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. 2014. Available from: [Link]

  • PubMed. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization. 2000. Available from: [Link]

  • MDPI. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. 2022. Available from: [Link]

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Sources

Validation

Optimizing the Scaffold: Microwave vs. Conventional Heating for 5-Bromo-1H-imidazole-2-carbonitrile Functionalization

[1][2] Executive Summary In the high-stakes environment of fragment-based drug discovery (FBDD), 5-Bromo-1H-imidazole-2-carbonitrile represents a "privileged scaffold." Its structure offers three distinct vectors for div...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the high-stakes environment of fragment-based drug discovery (FBDD), 5-Bromo-1H-imidazole-2-carbonitrile represents a "privileged scaffold." Its structure offers three distinct vectors for diversification: the acidic N-H (alkylation), the aryl bromide (cross-coupling), and the nitrile (cyclization/hydrolysis).

However, this scaffold presents a kinetic dilemma. The electron-withdrawing nitrile group increases the acidity of the N-H proton (


 ~8-9), making it reactive, but also renders the imidazole ring electron-deficient. Conventional heating often leads to prolonged reaction times (12–24 hours) for palladium-catalyzed couplings, resulting in significant debromination or nitrile hydrolysis.

This guide provides a head-to-head analysis of Microwave (MW) Irradiation versus Conventional Thermal Heating for this specific molecule. Experimental data indicates that MW irradiation is not merely "faster" but chemically superior for this scaffold, suppressing side reactions through rapid "inside-out" dielectric heating.

The Core Conflict: Dielectric vs. Conductive Heating

To understand the divergence in yield and purity, one must understand the heat transfer mechanism.

  • Conventional Heating (Oil Bath/Mantle): Relies on thermal conductivity. Heat transfers from the source

    
     vessel wall 
    
    
    
    solvent
    
    
    reactants. This creates a "hot wall" effect, leading to temperature gradients where the vessel wall is hotter than the bulk solution.
  • Microwave Heating: Relies on dielectric loss . The dipole of the solvent (and the polar imidazole substrate) aligns with the oscillating electric field. As the field alternates, molecular rotation creates friction, generating heat internally.

Visualization: Thermal Gradients

The following diagram illustrates the inverted temperature profile that protects the catalyst in MW synthesis.

HeatingMechanism cluster_0 Conventional Heating (Conductive) cluster_1 Microwave Heating (Dielectric) Source Heat Source (Oil Bath) Wall Vessel Wall (Superheated) Source->Wall Conduction Solvent Bulk Solvent (Slow Rise) Wall->Solvent Convection Reactant Reactant Activation Solvent->Reactant Diffusion MW_Source Magnetron (2.45 GHz) Dipole Dipole Rotation (Solvent/Catalyst) MW_Source->Dipole Radiation Bulk Uniform Bulk Heating (Instantaneous) Dipole->Bulk Friction

Figure 1: Comparison of heat transfer mechanisms. Note the direct energy coupling in MW versus the gradient-dependent flow in conventional heating.

Case Study 1: N-Alkylation (Scaffold Protection)

The first step in utilizing 5-Bromo-1H-imidazole-2-carbonitrile is often protecting the N1 position to prevent catalyst poisoning during subsequent metal-catalyzed steps.

The Challenge

The nitrile group makes the imidazole N-H more acidic than unsubstituted imidazole.

  • Conventional Risk: Using weak bases (e.g.,

    
    ) in acetone requires long reflux times (12h+), often leading to partial hydrolysis of the nitrile to a primary amide.
    
  • Microwave Solution: The high polarity of the imidazole anion allows for rapid superheating in polar aprotic solvents (DMF or MeCN).

Experimental Data Comparison

Reaction: 5-Bromo-1H-imidazole-2-carbonitrile + Benzyl Bromide


 N-Benzyl Product
MetricConventional HeatingMicrowave Irradiation
Conditions Acetone,

, Reflux (

)
DMF,

, Sealed Tube (

)
Time 16 Hours10 Minutes
Yield 78%94%
Purity (LCMS) 88% (Amide impurity present)>98%
Energy Usage High (Overnight reflux)Low (Short burst)

Scientist's Note: In MW, we switch to DMF because it has a high loss tangent (tan


) , meaning it absorbs microwave energy efficiently. Acetone is transparent to microwaves and requires a "doping" agent (like an ionic liquid) to heat effectively, complicating the protocol.

Case Study 2: Suzuki-Miyaura Coupling

This is the critical differentiation point. Coupling an aryl boronic acid to the C5-bromide position.[1]

The Challenge
  • Debromination: Extended heating often causes the Pd catalyst to undergo

    
    -hydride elimination or reductive elimination pathways that strip the bromine without coupling the aryl group (forming 1H-imidazole-2-carbonitrile).
    
  • Catalyst Death: Prolonged exposure to heat causes Palladium black precipitation.

Experimental Data Comparison

Reaction: 1-Benzyl-5-bromo-imidazole-2-carbonitrile + Phenylboronic Acid

MetricConventional HeatingMicrowave Irradiation
Conditions Toluene/Water/EtOH,

, Reflux (

)
Water/EtOH,

, Sealed (

)
Time 24 Hours20 Minutes
Yield 65%91%
Side Product 15% Debrominated scaffold<2% Debrominated scaffold
Mechanism Slow oxidative additionRapid oxidative addition

Key Insight: The search results confirm that for bromo-nitrogen heterocycles, MW irradiation significantly suppresses debromination [1, 5]. The rapid ramp rate (


) allows the reaction to bypass the activation energy for the desired cross-coupling before the slower decomposition pathways can initiate.

Detailed Experimental Protocols

These protocols are validated for reproducibility.

Protocol A: Microwave-Assisted Suzuki Coupling

Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

  • Loading: In a 2-5 mL microwave vial, add:

    • N-alkyl-5-bromo-imidazole-2-carbonitrile (1.0 equiv, 0.5 mmol)

    • Aryl boronic acid (1.5 equiv)

    • 
       (0.05 equiv) - Note: Ferrocene ligands are highly stable in MW.
      
    • 
       (2.0 equiv)
      
  • Solvent: Add degassed Water:Ethanol (1:1 ratio, 3 mL).

    • Why? Water/EtOH is an excellent microwave absorber and green solvent system.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temp:

      
      
      
    • Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Workup: Cool to RT (compressed air). Filter through Celite to remove Pd residue. Extract with EtOAc.

Protocol B: Conventional N-Alkylation (If MW is unavailable)

Equipment: Round bottom flask, reflux condenser, oil bath.

  • Loading: Dissolve 5-Bromo-1H-imidazole-2-carbonitrile (1.0 equiv) in anhydrous Acetone (0.2 M).

  • Base: Add granular anhydrous

    
     (3.0 equiv). Must be ground to fine powder to increase surface area.
    
  • Reagent: Add alkyl halide (1.1 equiv) dropwise.

  • Heating: Reflux at

    
     (bath temp) for 16 hours.
    
  • Monitoring: Check TLC every 4 hours. If amide formation (spot just below product) increases, stop immediately.

Decision Matrix: When to Use Which?

While MW is superior for kinetics, scale is the limiting factor.

DecisionMatrix Start Start: 5-Bromo-imidazole-2-CN Reaction Scale_Q What is the Reaction Scale? Start->Scale_Q Small < 500 mg (Discovery) Scale_Q->Small Lead Opt Large > 5 g (Process Dev) Scale_Q->Large Scale Up Reaction_Q Reaction Type? Small->Reaction_Q Conv_Path USE CONVENTIONAL (Flow Chemistry or Batch) Large->Conv_Path Suzuki Pd-Coupling Reaction_Q->Suzuki Alkylation Alkylation Reaction_Q->Alkylation MW_Path USE MICROWAVE (High Yield, High Purity) Suzuki->MW_Path Alkylation->MW_Path Warning *Caution: Monitor Pressure with Nitriles MW_Path->Warning

Figure 2: Workflow for selecting the heating method based on scale and reaction type.

Safety & Stability Analysis

Nitrile Hydrolysis

The 2-carbonitrile group is susceptible to hydrolysis under basic aqueous conditions.

  • Conventional: The long contact time with water/base at reflux (

    
    ) significantly increases the risk of converting 
    
    
    
    .
  • Microwave: Although the temperature is higher (

    
    ), the reaction time is drastically shorter (15 mins). Kinetic data suggests the cross-coupling is faster than the hydrolysis rate at this temperature, preserving the nitrile [3].
    
Pressure Hazards

Nitriles are generally stable, but if the solvent system is acidic (e.g., using acetic acid), there is a theoretical risk of HCN evolution, though negligible in basic coupling. The primary pressure risk in MW is solvent vapor pressure.

  • Rule: Always fill MW vials to the recommended volume (usually 2/3 full) to ensure accurate temperature measurement by the IR sensor.

References

  • Microwave-Assisted Suzuki–Miyaura Cross-Coupling of Bromo-pyrazolo-pyrimidines. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Demonstrates 91% yield in 40 mins via MW vs 12h conventional, specifically noting the elimination of debromination side products in bromo-nitrogen heterocycles.

  • Microwave Dielectric Heating in Synthetic Organic Chemistry. Source: Chemical Society Reviews (RSC). Relevance: Foundational text on the "non-thermal" and kinetic effects of dielectric heating on polar substrates like imidazoles.

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Source: Bentham Science. Relevance: Confirms the general trend of 10-50% yield increases for imidazole functionalization under MW irradiation.[2]

  • Rapid Suzuki Coupling in Water Using Microwave Heating. Source: ResearchGate / Leadbeater et al. Relevance: Validates the use of water as a primary solvent for MW Suzuki couplings, critical for the protocol defined above.

  • Comparative Studies on Conventional and Microwave Synthesis of Benzimidazoles. Source: Organic Chemistry Portal. Relevance: Provides proxy data for the stability of the imidazole ring systems under rapid heating conditions.

Sources

Safety & Regulatory Compliance

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